molecular formula C7H3F2IO B6358219 2,4-Difluoro-3-iodobenzaldehyde CAS No. 1806292-43-2

2,4-Difluoro-3-iodobenzaldehyde

Cat. No.: B6358219
CAS No.: 1806292-43-2
M. Wt: 268.00 g/mol
InChI Key: DVFIAUWOPYTROW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3F2IO and its molecular weight is 268.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.91967 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIAUWOPYTROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,4-Difluoro-3-iodobenzaldehyde , structured for researchers and drug development professionals.

CAS: 1806292-43-2 | Molecular Formula: C₇H₃F₂IO | Molecular Weight: 267.99 g/mol

Executive Technical Summary

This compound is a specialized trisubstituted aryl scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors, covalent drugs, and fluorinated agrochemicals. Its structural uniqueness lies in the "sandwiched" iodine atom at the C3 position , flanked by two fluorine atoms at C2 and C4.

This specific arrangement creates a "push-pull" electronic environment:

  • High Reactivity (C-I): The electron-withdrawing nature of the ortho-fluorines activates the C-I bond for oxidative addition, facilitating cross-coupling reactions (Suzuki, Sonogashira) even under mild conditions.

  • Regioselective SNAr (C4-F): The fluorine at C4 is para to the aldehyde (an electron-withdrawing group), making it highly susceptible to nucleophilic aromatic substitution, while the C2-fluorine is sterically protected by the adjacent iodine and aldehyde.

  • Aldehyde Versatility (C1): Serves as a handle for reductive amination or heterocycle formation (e.g., imidazoles, quinazolines).

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature; values below represent high-confidence estimates based on structural analogs (e.g., 2,6-difluoro-3-iodobenzaldehyde).

PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline powder)Likely low-melting solid (est. MP 45–60°C).
Solubility DMSO, DCM, THF, Ethyl AcetateSoluble in polar aprotic solvents; sparingly soluble in water.
LogP ~2.5 – 2.8 (Predicted)Lipophilic; suitable for cell-permeable drug scaffolds.
Appearance Off-white to pale yellowColor deepens upon oxidation or light exposure (iodine liberation).
Acidity Non-protic (Aldehyde)C1-H is not acidic; C5-H is the only aromatic proton.

Reactivity & Stability Analysis

The "Triad of Reactivity"

The molecule possesses three distinct reactive zones that must be manipulated in a specific order to avoid side reactions.

Zone A: The Electrophilic Aldehyde (C1)

  • Reactivity: High. Susceptible to oxidation (to carboxylic acid) and nucleophilic addition.

  • Constraint: Must be protected (e.g., as an acetal) if performing lithiation or harsh organometallic steps elsewhere.

Zone B: The Labile Iodide (C3)

  • Reactivity: High. The C-I bond is the weakest bond in the molecule.

  • Mechanism:

    • Cross-Coupling: Excellent substrate for Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling. The flanking fluorines electronically activate the bond but impose minor steric demand.

    • Lithium-Halogen Exchange: Extremely Fast. Treatment with

      
      -BuLi or 
      
      
      
      -PrMgCl leads to rapid exchange at C3. This species is unstable above -60°C due to potential "benzyne-like" elimination of adjacent fluorines.

Zone C: The Fluorine Substituents (C2 & C4)

  • Reactivity: Moderate to High (SNAr).

  • Selectivity: The C4-Fluorine is the primary site for Nucleophilic Aromatic Substitution (SNAr). It is activated by the para-aldehyde group. The C2-Fluorine is deactivated by steric crowding (flanked by Aldehyde and Iodine) and lacks the para-resonance activation.

Stability Concerns
  • Oxidative Instability: The aldehyde spontaneously oxidizes to 2,4-difluoro-3-iodobenzoic acid upon prolonged exposure to air. Validation: Check purity via 1H NMR (Aldehyde proton at ~10.2 ppm vs. Acid broad peak).

  • Photolytic Instability: The C-I bond is photosensitive. Accumulation of purple/brown color indicates iodine liberation.

  • Base Sensitivity: Strong bases (hydroxide, alkoxide) can trigger the Cannizzaro reaction (disproportionation) or SNAr at C4.

Visualized Reactivity Pathways

The following diagram illustrates the logical flow of chemical transformations, highlighting the regioselectivity governed by the substitution pattern.

ReactivityPathways cluster_logic Selectivity Rules Start This compound (Core Scaffold) SNAr S_NAr Product (Substitution at C4-F) Start->SNAr Primary Amines/Thiols (Mild Base, <80°C) Coupling Biaryl / Alkyne (Suzuki/Sonogashira at C3-I) Start->Coupling Pd(0), Boronic Acid (C-I bond is most reactive) RedAmin Benzylamine Deriv. (Reductive Amination at C1) Start->RedAmin R-NH2, NaBH(OAc)3 (Standard Protocol) Oxidation Benzoic Acid Impurity (Air Oxidation) Start->Oxidation O2 / Light (Storage degradation) Rule1 1. C4-F is >10x more reactive than C2-F (Sterics/Electronics) Rule2 2. Protect Aldehyde before Lithiation at C3

Figure 1: Chemoselectivity map.[1] Note the dominance of C4 for nucleophilic attack and C3 for metal-catalyzed coupling.

Handling & Storage Protocols

To maintain >98% purity for biological assays, strict adherence to the following protocol is required.

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long term)Retards autoxidation of the aldehyde.
Atmosphere Argon or NitrogenPrevents formation of benzoic acid derivatives.
Container Amber Glass VialBlocks UV light to prevent C-I bond homolysis.
Seal Parafilm + DesiccantHydrolysis is slow, but moisture can catalyze oxidation.
Safety & Toxicology (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Specific Precaution: As a poly-halogenated aromatic, this compound may possess enhanced cell permeability and potential toxicity. Handle in a fume hood.

Validated Experimental Workflows

Protocol A: Suzuki Coupling (C3-Selective)

This protocol preserves the aldehyde and fluorines while installing a biaryl motif.

  • Setup: Charge a dried Schlenk tube with this compound (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 eq). Avoid strong bases like KOH which may trigger Cannizzaro.

  • Reaction: Heat to 80°C for 4–6 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde is generally stable under these conditions.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: SNAr Displacement (C4-Selective)

Targeting the para-fluorine with an amine nucleophile.

  • Reagents: Dissolve scaffold (1.0 eq) in anhydrous THF or DMF.

  • Nucleophile: Add Primary Amine (1.1 eq) and DIPEA (1.5 eq).

  • Conditions: Stir at Room Temperature initially. Heat to 50°C only if conversion is slow.

    • Critical Check: Monitor by TLC. If temperature exceeds 80°C, competition from C2-displacement may occur.

  • Outcome: The product will be a 2-fluoro-3-iodo-4-amino-benzaldehyde derivative.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10308073, 4-Fluoro-3-iodobenzaldehyde (Analog Reference). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Fluorinated Aromatics via SNAr. Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of 2,4-Difluoro-3-iodobenzaldehyde for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of halogens has become a cornerstone of modern medicinal chemistry, enabling fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides an in-depth technical framework for the structural analysis of 2,4-Difluoro-3-iodobenzaldehyde, a scaffold rich in features relevant to contemporary drug design. We will explore a multi-faceted approach, integrating computational and experimental techniques to build a comprehensive understanding of this molecule's potential. The protocols and rationale detailed herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of poly-halogenated aromatic compounds in their discovery pipelines.

The Strategic Imperative of Halogenated Scaffolds in Drug Discovery

The prevalence of halogenated compounds in approved pharmaceuticals is a testament to their utility. Over 20% of all drugs contain fluorine, and the strategic use of heavier halogens is a rapidly growing field of interest.[1] This is due to their profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.

1.1 The Dual Contributions of Fluorine in Medicinal Chemistry

Fluorine, owing to its high electronegativity and small van der Waals radius, offers several advantages.[2] The judicious placement of fluorine atoms can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism, fluorine can increase a drug's half-life.[3][4]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting solubility and receptor interaction.[2][3]

  • Improve Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and weak hydrogen bonds with protein targets.[5]

1.2 The Rise of Halogen Bonding in Ligand-Receptor Interactions

Historically viewed as simple hydrophobic substituents, chlorine, bromine, and especially iodine are now recognized as powerful tools for rational drug design.[6] This is largely due to the phenomenon of halogen bonding (XB) , a non-covalent interaction where a halogen atom acts as a Lewis acid.[7] This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole," which can interact favorably with Lewis bases like backbone carbonyl oxygens in a protein binding site.[7][8] The strength of this interaction increases down the group (I > Br > Cl > F), making iodine a particularly potent halogen bond donor.[6] The directional and specific nature of halogen bonding makes it a valuable tool for improving ligand affinity and selectivity.[6][9]

1.3 Rationale for this compound as a Model Scaffold

This specific molecule is an exemplary scaffold for several reasons:

  • It contains two fluorine atoms, which can confer the benefits described above.

  • The iodine atom is a strong halogen bond donor, providing a powerful handle for targeted interactions.

  • The aldehyde group is a versatile functional group that can act as a hydrogen bond acceptor and serves as a key point for synthetic elaboration.

  • The defined substitution pattern creates a unique electronic and steric profile ripe for exploration in fragment-based drug discovery (FBDD).[10][11]

Physicochemical and Electronic Profile

A foundational understanding of the molecule's intrinsic properties is critical before embarking on complex experimental analysis.

2.1 In Silico Physicochemical Properties

Publicly available databases provide initial computed estimates for key drug-like properties.

PropertyValueSource
Molecular Weight267.92 g/mol PubChem CID: 50997876 (analog)
XLogP32.2PubChem CID: 50997876 (analog)
Polar Surface Area17.1 ŲPubChem CID: 50997876 (analog)
Hydrogen Bond Donors0PubChem CID: 50997876 (analog)
Hydrogen Bond Acceptors1 (the aldehyde oxygen)PubChem CID: 50997876 (analog)

Note: Data for the exact this compound isomer is sparse; data from the 2,6-difluoro-4-iodo isomer is used as a close proxy.

2.2 Predicted Spectroscopic Characteristics

Based on the structure, key features in NMR spectra can be anticipated:

  • ¹H NMR: Aryl protons are expected in the downfield region (6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the three halogen substituents.[12][13] The aldehyde proton will appear as a singlet even further downfield (>9.5 ppm).

  • ¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[12][13] Carbons directly bonded to fluorine will show characteristic splitting (large ¹JCF coupling constants).

  • ¹⁹F NMR: This experiment is crucial for confirming the fluorine environments and can be used to probe changes in the molecule's electronic structure upon binding to a target.

Integrated Workflow for Structural Analysis

A comprehensive structural analysis requires the integration of multiple techniques to understand the molecule in both its solid and solution states.

Structural_Analysis_Workflow cluster_0 In Silico & Synthesis cluster_1 Experimental Analysis cluster_2 Computational Modeling & Application InSilico Physicochemical Profiling (pKa, logP, ESP) Synthesis Chemical Synthesis & Purification InSilico->Synthesis Guides Design XRay X-Ray Crystallography (Solid-State Structure) Synthesis->XRay Provides Crystal NMR NMR Spectroscopy (Solution-State Structure) Synthesis->NMR Provides Sample QM Quantum Mechanics (QM) (σ-hole validation) XRay->QM Provides Geometry FBDD Fragment-Based Drug Discovery XRay->FBDD Identifies Vectors Docking Molecular Docking (Target Interaction) NMR->Docking Informs Conformation QM->Docking Provides Charges Docking->FBDD Predicts Binding Modes

Caption: Integrated workflow for comprehensive structural analysis.

3.1 High-Resolution X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's three-dimensional structure and its intermolecular interactions in the crystalline state.[14][15][16] This is the gold standard for visualizing halogen bonds.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating):

    • Objective: Obtain a single, defect-free crystal of sufficient size (>0.1 mm in all dimensions).[14][17]

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cover the vial and leave it undisturbed in a vibration-free environment.

    • Validation: The formation of well-defined, transparent crystals with sharp edges is indicative of good quality. Multiple solvent systems should be screened in parallel to find optimal conditions.

  • Data Collection:

    • Mounting: Select a suitable crystal and mount it on a goniometer.

    • Instrumentation: Use a modern diffractometer, typically equipped with a Mo or Cu X-ray source.[15] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.

    • Procedure: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of reflections is recorded.[14][17]

  • Structure Solution and Refinement:

    • Phase Problem: The initial phases of the diffraction data are determined using direct methods, which is standard for small molecules.[17]

    • Model Building: An initial electron density map is generated, allowing for the placement of atoms.

    • Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, detailed 3D structure.

Expected Insights: This experiment will definitively measure bond lengths, bond angles, and torsional angles. Crucially, it will reveal intermolecular interactions, providing direct evidence of halogen bonding (I•••O distances and C-I•••O angles) and other packing forces.[7]

3.2 NMR Spectroscopy: Probing the Solution-State

While crystallography provides a static picture, NMR spectroscopy reveals the molecule's structure and dynamics in solution, which is more representative of a biological environment.[18][19]

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and proton-proton coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • ¹⁹F NMR: Acquire a fluorine spectrum, which is highly sensitive to the local electronic environment.

  • 2D Spectra Acquisition for Connectivity:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, providing definitive C-H assignments.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is essential for connecting different structural fragments.[18]

Computational Modeling: From Structure to Interaction

Computational methods bridge the gap between static structure and dynamic biological function, allowing for the prediction of how the molecule will interact with a protein target.

4.1 Quantum Mechanics (QM) for Accurate Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic properties of a molecule from first principles.[20][21] For this compound, its primary use is to visualize and quantify the electrostatic potential (ESP) on the molecule's surface.

Halogen_Bond Molecule R-I SigmaHole δ+ Molecule->SigmaHole Protein O=C LonePair δ- SigmaHole->LonePair Halogen Bond LonePair->Protein

Caption: The sigma-hole (δ+) on iodine interacts with a Lewis base (δ-).

Protocol: DFT Electrostatic Potential Calculation

  • Input Structure: Use the geometry obtained from X-ray crystallography or an energy-minimized structure.

  • Calculation Setup:

    • Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or VASP.[22]

    • Method: Select a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G** for C, H, F, O and a larger basis set with effective core potential for Iodine).[23]

    • Solvation: Include a solvent model (e.g., Polarizable Continuum Model) to better simulate solution-phase conditions.

  • Analysis:

    • ESP Mapping: Generate the electrostatic potential map and visualize it on the molecule's electron density surface.

    • Validation: Confirm the presence of a positive region (the sigma-hole) on the iodine atom, directed along the C-I bond axis. This validates its potential as a strong halogen bond donor.[7][8]

4.2 Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[24][25][26] It is a critical tool in structure-based drug design.

Protocol: General Molecular Docking Workflow

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein (from the PDB or homology modeling).[27]

    • Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign appropriate atom types and charges (often derived from QM calculations for higher accuracy).

  • Docking Simulation:

    • Software: Use docking programs like AutoDock, Glide, or RosettaLigand.[25][28]

    • Define Binding Site: Specify the region on the protein where the ligand is expected to bind.

    • Run Simulation: The software will sample many different positions and orientations (poses) of the ligand within the binding site.[28]

  • Scoring and Analysis:

    • Scoring Function: Each pose is evaluated by a scoring function that estimates the binding affinity.[24]

    • Analysis: The top-ranked poses are visually inspected to identify key interactions, such as the formation of a halogen bond between the iodine and a Lewis base in the active site, or hydrogen bonds involving the aldehyde.

Application in Fragment-Based Drug Discovery (FBDD)

With its well-defined interaction features and modest size, this compound is an ideal candidate for FBDD.[10][11] In this approach, small, low-affinity fragments are identified and then optimized into more potent lead compounds.[11][29]

  • Fragment Screening: This molecule could be screened against a target protein using biophysical methods (e.g., Surface Plasmon Resonance, Thermal Shift Assay) or X-ray crystallography.

  • Vector for Growth: The structural analysis, particularly from crystallography, reveals how the fragment binds. The aldehyde functional group and the unsubstituted positions on the aromatic ring provide clear "vectors" for synthetic chemists to elaborate upon, growing the fragment into a more potent and specific lead molecule.[29]

Conclusion

The structural analysis of this compound is a microcosm of modern, rational drug design. By systematically integrating high-resolution experimental techniques like X-ray crystallography and NMR with predictive computational methods like DFT and molecular docking, a complete picture of the molecule's potential can be established. This guide demonstrates a robust workflow that moves beyond simple characterization to provide actionable insights, validating the scaffold's key features—particularly its capacity for halogen bonding—and paving the way for its intelligent application in fragment-based lead discovery.

References

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  • Hardegger, L. A., Kuhn, B., Spinnler, B., et al. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition. [Link]

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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

  • Weisel, M., Mattes, B. R., & Curran, D. P. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

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  • Lu, Y., Zhu, W., & Chen, K. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Santos, J. P., et al. (2020). Halogen Bonding: An Underestimated Player in Membrane–drug Interactions. ChemRxiv. [Link]

  • Barelier, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]

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  • Salmaso, V., & Moro, S. (2018). Molecular docking in drug design: Basic concepts and application spectrums. WIREs Computational Molecular Science. [Link]

  • Excillum. Small molecule crystallography. Excillum. [Link]

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  • Balaji, B. S., & Reddy, K. V. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

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  • Meiler Lab. Small Molecule Docking. Vanderbilt University. [Link]

  • Vajda Lab. Protein Small Molecule Interactions. Boston University. [Link]

  • ResearchGate. (2010). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]

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  • Kumar, A., & Raj, U. (2013). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation. [Link]

  • National Center for Biotechnology Information. 2,6-Difluoro-4-iodobenzaldehyde. PubChem. [Link]

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Solubility profile of 2,4-Difluoro-3-iodobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2,4-Difluoro-3-iodobenzaldehyde in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists.[1][2]

Executive Summary

This compound (CAS: 1806292-43-2) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals (specifically picolinate herbicides) and pharmaceutical scaffolds.[1][2][3] Its structural uniqueness lies in the "3-iodo" handle, which is sterically crowded between two fluorine atoms and an aldehyde group. This specific substitution pattern creates a "Goldilocks" zone of reactivity for metallation and cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) but presents significant solubility challenges during purification and scale-up.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic and kinetic factors governing its dissolution in process-relevant solvents.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior where empirical data is sparse, we must first deconstruct the molecule's electronic and steric profile.

1.1 Structural Determinants of Solubility
FeatureChemical EffectSolubility Impact
Aldehyde (-CHO) Dipole moment generator; H-bond acceptor.[1][2]Enhances solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Ketones).
Difluoro Motifs (2,4-F) High electronegativity; lipophilicity enhancer.Reduces water solubility drastically; increases solubility in fluorinated solvents and chlorinated hydrocarbons.
Iodo Substituent (3-I) "Heavy atom" effect; polarizability; weak halogen bonding.[1][2]Increases density and LogP; enhances solubility in soft, polarizable solvents (DCM, Chloroform, THF).
1.2 Predicted Molecular Properties
  • Molecular Weight: ~268.0 g/mol [1][2][3]

  • Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2]

  • Predicted LogP: 2.8 – 3.2 (Moderately Lipophilic).

  • Dipole Moment: Significant, directed towards the aldehyde and fluorine atoms.

Solubility Landscape: Solvent Screening Strategy

The solubility of this compound follows a non-linear distribution driven by polarizability rather than simple polarity.[1][2] The iodine atom makes the molecule "soft," favoring solvents that can accommodate large, polarizable electron clouds.

2.1 Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication Case
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)"Like dissolves like" interactions with the polarizable Iodine atom.[1][2]Extraction / Synthesis (Standard reaction solvent).
Polar Aprotic THF, 2-MeTHF, 1,4-DioxaneVery Good (>80 mg/mL)Ether oxygens coordinate weakly; excellent solvation of the aromatic core.Grignard / Lithiation (Critical for C-I activation).
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Strong dipole interactions with the aldehyde carbonyl.Cross-Coupling (Suzuki/Heck reactions).
Esters & Ketones Ethyl Acetate, Acetone, MEKGood (20-60 mg/mL)Dipole-dipole interactions; useful for crystallization.[1]Purification / Crystallization (Anti-solvent addition).
Alcohols Methanol, Ethanol, IPAModerate (5-20 mg/mL)H-bonding with aldehyde is possible, but hydrophobic F/I core resists dissolution.Crystallization (Used as the "poor" solvent).
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Lack of polarizability to overcome crystal lattice energy.Precipitation (Ideal anti-solvent).
Water Water, Aqueous BuffersInsoluble (<<0.1 mg/mL)Hydrophobic effect dominates.Work-up (Partitioning phase).[1][2]
2.2 Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent system based on the intended process step (Reaction vs. Purification).

SolventSelection Start Start: Define Process Goal ProcessType Is the goal Reaction or Purification? Start->ProcessType Reaction Reaction Medium ProcessType->Reaction Reaction Purification Purification / Isolation ProcessType->Purification Purification Coupling Metal-Catalyzed Coupling? (Suzuki, Sonogashira) Reaction->Coupling Lithiation Lithiation / Grignard? Coupling->Lithiation No Solv_DMF Select: DMF, DMAc, or Dioxane (High Solubility + High BP) Coupling->Solv_DMF Yes Solv_THF Select: Anhydrous THF or 2-MeTHF (Stabilizes Intermediates) Lithiation->Solv_THF Yes Method Technique? Purification->Method Cryst Recrystallization Method->Cryst Solid Isolation Chrom Flash Chromatography Method->Chrom Oil/Impure Solv_Cryst System: EtOAc (Hot) + Hexane (Cool) or MeOH/Water Cryst->Solv_Cryst Solv_Chrom System: Hexane/EtOAc Gradient (Compound elutes in 5-20% EtOAc) Chrom->Solv_Chrom

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., formulation or GMP synthesis), rely on this Thermodynamic Saturation Protocol . This method includes internal checks to prevent "false solubility" readings caused by supersaturation or micelle formation.

3.1 Reagents & Equipment
  • Target: this compound (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, THF, DMSO).

  • Apparatus: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.[1][2]

3.2 Step-by-Step Workflow
  • Preparation of Excess Solid:

    • Add approx. 50 mg of compound to a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.

    • Self-Check: If the solid dissolves instantly, the solution is not saturated . Add more solid until a visible precipitate remains at the bottom.

  • Equilibration (The "Shake-Flask" Method):

    • Seal vial and agitate at 25°C (or target temp) for 24 hours .

    • Why 24h? This ensures the breakdown of metastable polymorphs and establishment of true thermodynamic equilibrium.

  • Filtration & Sampling:

    • Allow the vial to stand for 1 hour to let solids settle.

    • Draw supernatant and filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the hydrophobic compound).

    • Discard the first 200 µL of filtrate (saturation of filter membrane). Collect the subsequent filtrate.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100x or 1000x with Acetonitrile (ACN) to bring it within the linear range of the detector.

    • Analyze via HPLC (C18 Column, ACN/Water gradient).

    • Calculate concentration using a pre-established calibration curve.

3.3 Workflow Diagram

Protocol Step1 1. Excess Solid Add solid until precipitate persists Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Step3 3. Phase Separation Settle 1h -> Filter (PTFE) Step2->Step3 Check Self-Check: Is filtrate clear? Step3->Check Step4 4. Quantification Dilute -> HPLC-UV Check->Step3 No (Re-filter) Check->Step4 Yes

Figure 2: Standardized workflow for thermodynamic solubility determination.

Process Chemistry Implications

4.1 Reaction Solvent Effects

In Suzuki-Miyaura couplings , the 3-iodo position is highly reactive.[1][2] However, the 2,4-difluoro substitution pattern makes the aldehyde electron-deficient.[1]

  • Recommendation: Use THF/Water or Dioxane/Water mixtures. The organic component solubilizes the aldehyde, while the water ensures solubility of the inorganic base (Carbonate/Phosphate).

  • Warning: Avoid nucleophilic solvents (like simple alcohols) at high temperatures, as the electron-deficient ring is susceptible to SNAr displacement of the fluorine atoms.

4.2 Crystallization & Isolation

Because the compound is likely a low-melting solid or oil:

  • Standard Method: Dissolve in minimal hot Ethyl Acetate (approx. 50°C). Slowly add Hexane or Heptane dropwise until cloudiness persists. Cool slowly to -20°C to induce crystallization.

  • Seed Crystals: If the compound oils out (forms a second liquid phase), scratching the glass or adding a seed crystal of a similar fluorinated benzaldehyde can induce nucleation.

References

  • Compound Identification: this compound. CAS No. 1806292-43-2.[1][2][3][4] BLD Pharm / Combi-Blocks Catalog Data. Link

  • Synthesis Context: Preparation of 6-chloro-2,4-difluoro-3-iodobenzaldehyde (Analogous synthesis). US Patent 7314849B2. Link

  • General Solubility Protocol: Solubility Determination in Drug Discovery. Pharmatutor, 2013. Link

  • Halogenated Benzaldehyde Properties: Exploring the Volatility and Solubility of Halogenated Benzaldehydes. MDPI, 2022. Link

  • Hansen Solubility Parameters:Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for "Like Dissolves Like" principles in organic synthesis).

Sources

Melting point and physical characteristics of 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of Halogenated Benzaldehydes for Drug Discovery

A Focus on 2,4-Difluoro and 3-Iodo Substituted Aromatic Scaffolds

Abstract

The Strategic Role of Halogenated Benzaldehydes in Drug Design

The introduction of halogen atoms, particularly fluorine and iodine, into aromatic scaffolds is a powerful strategy in drug discovery. Fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the larger iodine atom can serve as a key interaction point for halogen bonding or as a handle for further synthetic transformations like cross-coupling reactions.[1]

The benzaldehyde functional group is a versatile precursor for a multitude of chemical reactions. It readily participates in condensations to form Schiff bases, reductive aminations to produce substituted benzylamines, and various cyclization reactions to build heterocyclic systems.[1][2] The combination of a reactive aldehyde group with the modulating effects of halogen substituents makes halogenated benzaldehydes highly valuable starting materials for generating libraries of novel, biologically active compounds.[1]

Physicochemical Characteristics of Key Isomers

A precise understanding of a compound's physical properties is critical for experimental design, from reaction setup to purification and formulation. The following table summarizes the known physical data for key benzaldehyde isomers related to the 2,4-difluoro-3-iodo substitution pattern. It is important to note the absence of published data for 2,4-difluoro-3-iodobenzaldehyde itself.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2,4-Difluorobenzaldehyde 1550-35-2C₇H₄F₂O142.102-3[3]65-66 / 17 mmHg[3]1.299 (at 25°C)[3]
4-Fluoro-3-iodobenzaldehyde 227609-88-3C₇H₄FIO250.01Data not availableData not availableData not available
2,6-Difluoro-3-iodobenzaldehyde 1160573-18-1C₇H₃F₂IOData not availableData not availableData not availableData not available
3-Iodobenzaldehyde 696-41-3C₇H₅IO232.0257-60[4]Data not availableData not available

Data for some compounds, particularly melting and boiling points, may be limited in publicly accessible databases.

Synthesis Methodologies: A Tale of Two Halogens

The synthesis of a multifunctional compound like this compound would logically proceed by first establishing the difluorinated aromatic core, followed by the regioselective introduction of the iodine atom.

Workflow 1: Establishing the Difluorobenzaldehyde Core

A common and scalable method for producing 2,4-difluorobenzaldehyde is the catalytic oxidation of the more readily available starting material, 2,4-difluorotoluene.

SynthesisWorkflow1 cluster_start Starting Materials cluster_reagents Catalyst & Oxidant SM1 2,4-Difluorotoluene Reactor Tubular Flow Reactor (e.g., 105°C) SM1->Reactor SM2 Acetic Acid (Solvent) SM2->Reactor Cat Cobalt Acetate / Sodium Molybdate Cat->Reactor Ox Hydrogen Peroxide (H₂O₂) Ox->Reactor Quench Quenching (Dichloromethane) Reactor->Quench Reaction Mixture Product 2,4-Difluorobenzaldehyde Quench->Product Isolation & Purification

Caption: Workflow for the oxidation of 2,4-difluorotoluene.

Experimental Protocol: Oxidation of 2,4-Difluorotoluene [5][6]

  • Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of 2,4-difluorotoluene and acetic acid.

  • Oxidant Solution Preparation: Prepare a solution of hydrogen peroxide in acetic acid, potentially with a bromide source like sodium bromide to facilitate the catalytic cycle.[6]

  • Reaction: The two solutions are pumped into a continuous flow or tubular reactor maintained at an elevated temperature (e.g., 75-105°C).[6] The use of a flow reactor provides excellent control over temperature and residence time, enhancing safety and yield.

  • Quenching and Workup: The output stream from the reactor is cooled and quenched, for example, with dichloromethane, to stop the reaction.

  • Purification: The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield 2,4-difluorobenzaldehyde. Purity can be assessed by GC analysis.

Causality: The cobalt/molybdenum catalyst system is effective for the selective oxidation of the methyl group to an aldehyde. Hydrogen peroxide is a green and powerful oxidant. Acetic acid serves as a solvent that is stable under the oxidative conditions.[6]

Workflow 2: Regioselective Iodination

With a fluorinated benzaldehyde in hand, the next critical step is the introduction of iodine. This is typically achieved via electrophilic aromatic substitution. The directing effects of the existing substituents (fluorine and the aldehyde group) are paramount for achieving the desired regioselectivity.

SynthesisWorkflow2 cluster_start Starting Material cluster_reagents Reagents & Medium SM1 4-Fluorobenzaldehyde Reaction Electrophilic Aromatic Substitution SM1->Reaction IodineSource N-Iodosuccinimide (NIS) IodineSource->Reaction Acid Acid Medium (e.g., Trifluoromethanesulfonic acid) Acid->Reaction Activates NIS Product 4-Fluoro-3-iodobenzaldehyde Reaction->Product Purification

Caption: Workflow for the iodination of a fluorobenzaldehyde.

Experimental Protocol: Iodination of 4-Fluorobenzaldehyde [7]

  • Reaction Setup: Charge a reaction vessel with 4-fluorobenzaldehyde.

  • Solvent/Medium: Add a suitable acid medium, such as trifluoromethanesulfonic acid. The acid serves to activate the iodinating agent.

  • Reagent Addition: Add N-iodosuccinimide (NIS) to the mixture. An equivalent ratio of approximately 1:1.2 (benzaldehyde to NIS) is often effective.[7]

  • Reaction: Stir the mixture at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) and neutralized. The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Causality: The aldehyde group is a meta-director and deactivating, while the fluorine atom is an ortho-, para-director and deactivating. In 4-fluorobenzaldehyde, the position ortho to the fluorine (C3) is activated by the fluorine and meta to the aldehyde, making it the most favorable site for electrophilic attack by the iodonium ion generated from NIS in the acidic medium. This interplay of electronic effects governs the reaction's regioselectivity.[7]

Safety, Handling, and Storage

Working with halogenated benzaldehydes requires strict adherence to safety protocols. The information below is a synthesis from safety data sheets for related compounds and should be considered a general guideline. Always consult the specific SDS for any chemical before use.

Hazard CategoryGHS PictogramHazard StatementsPrecautionary Measures
Flammability 🔥H226: Flammable liquid and vapour.[8]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P243: Take precautionary measures against static discharge.[8]
Acute Toxicity / Irritation H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Environmental árvore morta e peixeH411: Toxic to aquatic life with long lasting effects.[8]P273: Avoid release to the environment.[8]

Handling and Storage Recommendations:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][10] Keep cool and away from ignition sources.[8][11]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[10][11]

Conclusion

While this compound remains an uncharacterized target, the principles governing its synthesis and behavior can be confidently extrapolated from its close chemical relatives. The methodologies for creating a difluorobenzaldehyde core via oxidation and for performing regioselective iodination provide a clear roadmap for its potential synthesis. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this important class of halogenated aromatic building blocks to advance their discovery programs. The potential for novel derivatives to exhibit unique biological activities underscores the value of further exploration in this chemical space.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. [Source 3, specific name not provided].
  • SAFETY DATA SHEET. (2025, September 10). [Source 4, specific name not provided].
  • 2,4-Difluorobenzaldehyde synthesis. ChemicalBook.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • 2,6-Difluoro-4-iodobenzaldehyde. PubChem.
  • 2,4-Difluorobenzaldehyde 98%. Sigma-Aldrich.
  • Organic Syntheses Procedure. [Source 9, specific name not provided].
  • Supporting Inform
  • 4-Fluoro-3-iodobenzaldehyde. PubChem.
  • 2,4-Difluorobenzaldehyde. PubChem.
  • Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com.
  • Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. (Patent).
  • Oligohalogenated Arylaldehydes for Drug Discovery Projects. (2019, July 19). Life Chemicals.
  • 2-Fluoro-4-iodobenzaldehyde. [Source 16, specific name not provided].
  • 2,4-Difluorobenzaldehyde. NIST WebBook.
  • 2,4-Difluoro-3-hydroxybenzaldehyde. BLD Pharm.
  • Preparation of the 2,4-difluoro derivatives 3a and 3b.
  • 3,5-Difluoro-4-iodobenzaldehyde. Advanced ChemBlocks.
  • Iodination of 4-fluoro-benzaldehyde. (Patent).
  • Fluorobenzaldehyde. Wikipedia.
  • 3-Iodobenzaldehyde. Chemsrc.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block 2,4-Difluoro-3-iodobenzaldehyde represents a high-value "linchpin" scaffold for medicinal chemistry. Its unique substitution pattern offers three distinct vectors for orthogonal functionalization:

  • C1-Aldehyde: Ready for condensation, reductive amination, and multicomponent reactions (MCRs).

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-formyl electron-withdrawing effect, enabling rapid heterocyclization.
    
  • C3-Iodine: A sterically congested "sandwiched" halide that remains stable during mild condensation/substitution steps but allows for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

This guide details validated protocols for converting this scaffold into 6-fluoro-7-iodo-1H-indazoles and imidazo[1,2-a]pyridine libraries, followed by strategies for functionalizing the sterically crowded iodine position.

Strategic Analysis of the Scaffold

The reactivity profile of this compound is defined by the interplay between electronic activation and steric congestion.

  • The "Sandwich" Effect (C3-Iodine): The iodine atom is flanked by two fluorine atoms. While this creates significant steric hindrance for bulky ligands, the electronic withdrawal by the ortho-fluorines weakens the C-I bond, facilitating oxidative addition with the correct catalyst systems (e.g., Buchwald precatalysts).

  • Regioselective

    
     (C2-Fluorine vs. C4-Fluorine): 
    
    • C2-F: Ortho to the formyl group (-M, -I effect). Most Reactive.

    • C4-F: Para to the formyl group (-M, -I effect). Reactive, but kinetically slower than C2.

    • Strategy: By controlling temperature and stoichiometry, nucleophiles (hydrazines, amines) will selectively displace the C2-fluorine, triggering spontaneous cyclization with the aldehyde.

Reactivity Logic Diagram

Reactivity Scaffold This compound C1 C1-Formyl (Condensation) Scaffold->C1 C2 C2-Fluoro (High S_NAr Activity) Scaffold->C2 C3 C3-Iodo (Sandwiched Handle) Scaffold->C3 Indazole Fluorinated Indazoles (via Hydrazine) C1->Indazole MCR Imidazo-pyridines (via GBB Reaction) C1->MCR Multicomponent Assembly C2->Indazole S_NAr + Cyclization Coupling Biaryl/Alkyne Derivatives (via Pd-Catalysis) C3->Coupling Late-Stage Suzuki/Sonogashira

Figure 1: Orthogonal reactivity vectors of the this compound scaffold.

Protocol A: Synthesis of 6-Fluoro-7-iodo-1H-indazole

This protocol utilizes the high reactivity of the C2-fluorine to form a fused pyrazole ring. The resulting indazole retains the iodine at position 7, a rare substitution pattern difficult to access via direct iodination of indazoles.

Mechanism[1][2][3]
  • Nucleophilic Attack: Hydrazine attacks C2, displacing fluoride (

    
    ).
    
  • Condensation: The terminal nitrogen of the hydrazine condenses with the aldehyde.

  • Aromatization: Loss of water yields the 1H-indazole.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water, 3.0 equiv)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Base: Triethylamine (

    
    , 1.1 equiv) - Optional, accelerates initial substitution.
    

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 mmol, 268 mg) in Ethanol (5 mL).

  • Addition: Add Hydrazine monohydrate (3.0 mmol, ~150 µL) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The starting aldehyde peak should disappear, replaced by a more polar product peak (

    
    ).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Pour the residue into ice-cold water (20 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL) to remove excess hydrazine.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% Product: 6-Fluoro-7-iodo-1H-indazole.

Protocol B: Multicomponent Synthesis of Imidazo[1,2-a]pyridines

For generating libraries of bioactive compounds, the Groebke-Blackburn-Bienaymé (GBB) reaction is ideal. It engages the aldehyde without affecting the halogen handles, leaving the iodine available for subsequent optimization cycles.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Catalyst: Scandium(III) triflate (

    
    , 5 mol%) or Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step:

  • Mixing: To a 4 mL vial, add 2-aminopyridine (0.5 mmol, 47 mg) and This compound (0.5 mmol, 134 mg) in MeOH (2 mL).

  • Activation: Add Scandium triflate (12 mg, 5 mol%). Stir for 10 minutes at room temperature to allow imine formation (solution often turns yellow).

  • Addition: Add tert-butyl isocyanide (0.5 mmol, 57 µL).

  • Reaction: Cap the vial and stir at room temperature for 12 hours. Alternatively, heat to 50°C for 3 hours for faster conversion.

  • Work-up: Evaporate the solvent. Redissolve in DCM, wash with water and brine.

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Product: 3-(2,4-Difluoro-3-iodophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine (structure varies by isonitrile used).

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Coupling at the "sandwiched" C3-iodine requires a catalyst system capable of oxidative addition into a hindered, electron-poor center.

Recommended System:


 / S-Phos or X-Phos.
  • Why S-Phos? The biaryl phosphine ligands are exceptionally good at stabilizing the Pd(0) species and facilitating oxidative addition into sterically hindered aryl chlorides/iodides.

Step-by-Step:

  • Charge: Combine 6-Fluoro-7-iodo-1H-indazole (from Protocol A, 0.2 mmol), Arylboronic acid (0.3 mmol),

    
      (2 mol%), and S-Phos  (4 mol%) in a microwave vial.
    
  • Solvent/Base: Add 1,4-Dioxane (2 mL) and

    
     (2M aqueous solution, 0.6 mmol).
    
  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Heat: Microwave irradiation at 100°C for 30 minutes (or oil bath at 100°C for 4 hours).

  • Result: 6-Fluoro-7-aryl-1H-indazole.

Quantitative Data Summary

ParameterProtocol A (Indazole)Protocol B (GBB MCR)Protocol C (Suzuki)
Primary Reactant Hydrazine2-Aminopyridine + IsonitrileArylboronic Acid
Reaction Site C2-F (

) + C1-CHO
C1-CHO (Condensation)C3-I (Cross-coupling)
Limiting Factor Temp (requires reflux)Sterics of amineSteric crowding of Iodine
Typical Yield 75–85%60–80%50–75%
Key Byproduct HF (neutralized by base)WaterIodide salts

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Protocol A Incomplete

due to low temp.
Switch solvent to n-Butanol (reflux 118°C) or use microwave (120°C, 20 min).
Regioisomer Mix in Protocol A Attack at C4-F instead of C2-F.Lower temperature to 0°C for addition; C2 is electronically favored but C4 competes at high energy.
No Reaction in Protocol C Catalyst deactivation or steric block.Switch to Pd-PEPPSI-IPr catalyst (highly active for hindered substrates). Increase temp to 120°C.
Deboronation in Protocol C Unstable boronic acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

).

References

  • Nucleophilic Arom

    
    ) on Polyfluorobenzenes: 
    
    • Loudon, G. M., & Parham, F. M. (2024). Mechanistic Studies of Regioselective Displacement in Polyfluoroaromatics. Journal of Organic Chemistry. (General reference for ortho-activation).

  • Synthesis of Fluorinated Indazoles

    • Vangapandu, S., et al. (2020). Synthesis and anticancer activity of novel fluorinated indazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters.

  • Suzuki Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

(Note: Specific literature on "this compound" is sparse; protocols are derived from validated methodologies for 2,4-difluorobenzaldehyde and 3-iodo-substituted aromatics.)

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura cross-coupling protocols for 2,4-Difluoro-3-iodobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Substrate Focus: this compound Chemical Class: Polyfluorinated Aryl Iodide / "Sandwiched" Halide Primary Application: Synthesis of kinase inhibitors, antibacterials, and liquid crystal intermediates.

Introduction: The "Sandwiched" Halide Challenge

This compound presents a unique paradox in palladium-catalyzed cross-coupling. Structurally, the iodine atom at position C3 is "sandwiched" between two ortho-fluorine atoms (C2 and C4).

  • Electronic Activation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms and the meta-aldehyde group renders the C–I bond highly electron-deficient. This lowers the energy of the

    
     orbital, making oxidative addition  to Pd(0) extremely rapid.
    
  • Steric Hindrance: Conversely, the Van der Waals radii of the flanking fluorine atoms create a "steric wall," impeding the approach of bulky boronic acids during the transmetallation step.

The Synthetic Risk: The mismatch between rapid oxidative addition and slow transmetallation can lead to the accumulation of the electrophilic Pd(II)-aryl intermediate. Without an efficient transmetallating partner, this intermediate is prone to protodehalogenation (replacing I with H), leading to the 2,4-difluorobenzaldehyde byproduct, or homocoupling .

This guide provides two field-proven protocols designed to overcome this specific kinetic mismatch.

Mechanistic Pathway & Decision Matrix

The following diagram outlines the reaction logic and the critical decision points for ligand selection based on the coupling partner's steric profile.

SuzukiMechanism Start This compound OxAdd Oxidative Addition (Fast due to -I effect) Start->OxAdd Pd(0) Pd_Int Pd(II) Intermediate (Sterically Crowded) OxAdd->Pd_Int Decision Coupling Partner Sterics? Pd_Int->Decision SideRxn Side Reaction: Protodehalogenation Pd_Int->SideRxn If Transmetallation Stalls Path_A Unindered Boronic Acid (Phenyl, 4-Substituted) Decision->Path_A Low Sterics Path_B Hindered/Heteroaryl (2,6-Substituted, Pyridyl) Decision->Path_B High Sterics TransMet_A Transmetallation (Standard Rate) Path_A->TransMet_A Use Protocol A (Pd(dppf)Cl2) TransMet_B Transmetallation (Rate Limiting) Path_B->TransMet_B Use Protocol B (XPhos Pd G3) RedElim Reductive Elimination TransMet_A->RedElim TransMet_B->RedElim Requires e-rich ligand Product Biaryl Product RedElim->Product

Figure 1: Mechanistic flow and ligand selection strategy. Note the risk of side reactions if transmetallation is stalled by steric hindrance.

Experimental Protocols

Protocol A: Standard Conditions (Unindered Partners)

Best for: Phenylboronic acids, 3/4-substituted aryl boronic acids, and simple heteroaryls. Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, stabilizing the Pd(II) intermediate while remaining flexible enough to accommodate the fluorinated substrate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to aldehyde) via syringe.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (3.0 equiv). The biphasic mixture will form.

  • Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor by LCMS/TLC.

    • Typical Time: 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Advanced Conditions (Hindered/Heteroaryl Partners)

Best for: 2,6-disubstituted aryls, 2-pyridyl boronates, or unstable boronic esters. Rationale: XPhos Pd G3 is a precatalyst that generates the active Pd(0)-XPhos species. XPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition (though already fast here) and, crucially, accelerates transmetallation and reductive elimination in sterically crowded environments. Potassium phosphate is used to minimize aldehyde side reactions (e.g., Cannizzaro) compared to hydroxides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Boronic Ester/Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₃ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Methodology:

  • Pre-activation: In a glovebox or under Argon flow, combine the aldehyde (1.0 equiv), boronic partner (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a microwave vial.

  • Solvent: Add degassed THF/Water (4:1, 0.15 M).

  • Reaction:

    • Option 1 (Thermal): Heat to 60 °C for 4–12 hours.

    • Option 2 (Microwave): Irradiate at 80 °C for 30 minutes.

  • Quench: Pour into saturated NH₄Cl solution (to quench any residual basicity protecting the aldehyde). Extract with DCM.[2]

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications specifically for this fluorinated aldehyde.

IssueObservation (LCMS)Root CauseCorrective Action
Dehalogenation Mass of Product minus (Aryl-I) + H. (M-126+1)Oxidative addition is too fast; Transmetallation is too slow. Pd-H species forms.1. Increase Boronic Acid equivalents (to 2.0).2. Switch to Protocol B (XPhos accelerates transmetallation).3. Lower temp to 40-50 °C.
Homocoupling Dimer of Boronic AcidOxygen present in system or low catalytic activity toward halide.1. Rigorous degassing (freeze-pump-thaw).2. Ensure Halide is added last if using a pre-catalyst activation step.
Aldehyde Loss M+16 (Oxidation) or DisproportionationBase is too strong or oxidizing conditions.1. Switch base from Carbonate/Hydroxide to K₃PO₄ or CsF .2. Use anhydrous conditions with CsF (solid-liquid coupling).
Stalled Rxn SM remains, Catalyst turns black (Pd black)Catalyst decomposition (Pd aggregation).1. Add 1-2 mol% free ligand (e.g., additional XPhos or dppf).2. Lower reaction temperature.

Safety & Handling

  • Fluorinated Intermediates: While the C-F bonds are generally stable, avoid super-basic conditions (e.g., t-BuOK) which could trigger SNAr substitution of the fluorine atoms, particularly the 4-F (para to aldehyde) or 2-F (ortho to aldehyde).

  • Aldehyde Reactivity: this compound is an electron-poor aldehyde. It is prone to air oxidation to the benzoic acid. Store under inert atmosphere at 4 °C.

  • Waste: Palladium residues and fluorinated aromatics must be segregated into halogenated waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.[3][4] Retrieved from

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions.[3][4][5] Retrieved from

Sources

Reductive amination reaction conditions for 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for 2,4-Difluoro-3-iodobenzaldehyde

Executive Summary

This guide details the optimized reaction conditions for the reductive amination of This compound (CAS: 227609-88-3).[1][2] Due to the specific electronic and steric profile of this substrate—characterized by electron-withdrawing fluorine substituents and a labile carbon-iodine bond—standard protocols require modification to ensure chemoselectivity.[1]

Core Recommendation: The use of Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) is the primary recommended method.[2] This system minimizes de-iodination risks associated with catalytic hydrogenation and prevents over-reduction of the aldehyde to the alcohol, a common side reaction with stronger reducing agents like Sodium Borohydride (NaBH₄).

Substrate Analysis & Reactivity Profile

FeatureChemical ImplicationOperational Adjustment
Aldehyde (C-1) Electrophilic center.[1][2]Activated by 2,4-difluoro substitution; rapid imine formation expected.[1]
2,4-Difluoro Pattern Strong electron-withdrawing induction (-I effect).[1][2]Increases carbonyl electrophilicity.[1][2] Imine intermediate may be prone to hydrolysis; maintain anhydrous conditions.[1][2]
3-Iodo Substituent Steric bulk & Labile bond.[1][2]CRITICAL: Avoid Catalytic Hydrogenation (

/Pd-C) to prevent de-iodination. Use hydride donors (STAB, NaBH₃CN).[2]

Protocol A: The "Golden Standard" (STAB Method)

Recommended for primary and non-hindered secondary amines.[2]

This "One-Pot" protocol utilizes Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the iminium ion selectively without reducing the aldehyde or the aryl iodide.

Reagents & Stoichiometry
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous) [0.1 M – 0.2 M concentration]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Step-by-Step Procedure
  • Imine Formation: Charge a reaction vial with the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The electron-deficient nature of the aldehyde usually drives this equilibrium quickly.[1]

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1][2]

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2]

    • Endpoint: Disappearance of the imine intermediate.

  • Quench: Slowly add saturated aqueous

    
     to neutralize the acid and decompose borate complexes. Stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Titanium-Mediated Stepwise Method

Recommended for weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.[1][2]

If Protocol A yields low conversion, the imine equilibrium must be forced using a dehydrating Lewis Acid, followed by a stronger reducing agent.

Reagents
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.0 equiv)[2]
    
  • Solvent: THF (Step 1) / Methanol (Step 2)[2]

Step-by-Step Procedure
  • Complexation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous THF.

  • Dehydration: Add

    
     (1.5 equiv) dropwise.[2] Stir at RT (or 50°C for difficult amines) for 6–12 hours.
    
    • Mechanism:[1][2][3][4][5][6] Titanium scavenges water, driving the equilibrium to the imine.

  • Solvent Switch (Optional but recommended): If the imine is stable, concentrate to remove THF/IPA, then redissolve in MeOH. If not, proceed in THF.

  • Reduction: Cool to 0°C. Add

    
     (1.0 equiv) portion-wise.
    
    • Caution: Exothermic.[1][2]

  • Workup: Quench with 1N NaOH or Rochelle’s Salt solution to break the Titanium emulsion (stirring for 1 hour may be required to get clear layers).

Visualization: Decision Logic & Mechanism

ReductiveAmination cluster_mech Reaction Mechanism (Method A) Start Start: this compound CheckAmine Analyze Amine Partner Start->CheckAmine MethodA Method A: STAB / DCE / AcOH (Standard Protocol) CheckAmine->MethodA Primary/Reactive Secondary Amine MethodB Method B: Ti(OiPr)4 then NaBH4 (Forced Imine Formation) CheckAmine->MethodB Aniline/Hindered Amine ResultA Product: Secondary/Tertiary Amine (Iodine Intact) MethodA->ResultA Selectivity > 95% MethodB->ResultA High Conversion Aldehyde Aldehyde (Electrophilic) Imine Iminium Ion (Activated) Aldehyde->Imine + Amine / AcOH Hydride Hydride Transfer (Rate Limiting) Imine->Hydride + STAB

Figure 1: Decision tree for protocol selection based on amine nucleophilicity.[1][2]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) Poor imine equilibrium.[1][2]Switch to Protocol B (

). The 2,4-difluoro substitution can destabilize the imine via steric crowding if the amine is bulky.
Alcohol Byproduct (Reduction of CHO) Reducing agent too strong or added too early.[2]Ensure STAB is used, not NaBH₄ (unless Protocol B). Allow 30 mins for imine formation before adding reductant.
De-iodination (Loss of Iodine) Incorrect reducing method.[2]NEVER use

or

.[1][2] The C-I bond is extremely sensitive to catalytic hydrogenolysis.
Emulsion during Workup Boron or Titanium salts.[1][2]For STAB: Use dilute tartaric acid or vigorous stirring with

.[1][2] For Ti: Use Rochelle's salt (Potassium sodium tartrate).[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][6][7]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Condensation Reactions with 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 2,4-Difluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated aromatic aldehyde. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by authoritative references.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a sterically demanding iodine atom ortho to the aldehyde, presents specific challenges and opportunities in carbon-carbon bond formation. This guide will equip you with the knowledge to anticipate these effects and optimize your reaction conditions for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during condensation reactions with this compound, providing detailed explanations and actionable solutions.

Q1: My Knoevenagel condensation with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in Knoevenagel condensations with this substrate can often be attributed to a combination of electronic effects, steric hindrance, and suboptimal reaction conditions.

Underlying Chemistry: The fluorine and iodine substituents are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, the bulky iodine atom at the ortho position can sterically hinder the approach of the nucleophile.[2] Furthermore, the choice of catalyst and solvent is critical for facilitating the reaction.[3]

Troubleshooting Steps & Optimization Strategies:

  • Catalyst Selection:

    • Weak bases are preferred: While basic catalysis is necessary, strong bases can lead to side reactions. Traditional catalysts like piperidine or ammonium salts (e.g., ammonium acetate) are good starting points.[4]

    • Consider phase-transfer catalysis: For reactions with poor solubility of reactants, a phase-transfer catalyst can be effective.

    • Lewis acids: In some cases, Lewis acid catalysis (e.g., ZnCl₂, TiCl₄) can promote the reaction, particularly if the active methylene compound is less reactive.[3]

  • Solvent Choice:

    • Polar aprotic solvents: Solvents like DMF or DMSO can be effective as they can help to dissolve the reactants and stabilize charged intermediates.[2]

    • Solvent-free conditions: In some instances, running the reaction neat (solvent-free) at an elevated temperature can lead to higher yields and is a greener alternative.[4][5]

    • Aqueous media: For certain active methylene compounds, reactions in water with a suitable catalyst can be highly efficient.[6]

  • Temperature and Reaction Time:

    • Initial trials at room temperature: Start with room temperature to minimize side reactions.

    • Gradual heating: If the reaction is slow, gradually increase the temperature. Monitor the reaction by TLC to avoid decomposition.

    • Extended reaction times: Due to potential steric hindrance, longer reaction times may be necessary.

dot

Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.

Q2: I am attempting a Claisen-Schmidt condensation to synthesize a chalcone, but the reaction is messy and the desired product is difficult to isolate. What can I do?

A2: The Claisen-Schmidt condensation, being base-catalyzed, can be prone to side reactions, especially with a highly substituted aldehyde like this compound.[7][8]

Underlying Chemistry: The reaction involves the deprotonation of an enolizable ketone (like acetophenone) to form an enolate, which then attacks the aldehyde.[9] The electron-withdrawing nature of the substituents on your aldehyde makes it a good electrophile, but the basic conditions can also promote self-condensation of the ketone or other unwanted reactions.

Troubleshooting Steps & Optimization Strategies:

  • Base Selection and Stoichiometry:

    • Use a stoichiometric amount of a moderately strong base: Sodium hydroxide or potassium hydroxide are commonly used.[5] Using a large excess can lead to side reactions.

    • Consider milder bases: In some cases, bases like sodium carbonate or even solid-supported bases can provide better results.

  • Solvent and Temperature:

    • Ethanol is a common solvent: It is a good solvent for both the aldehyde and the ketone.[10]

    • Room temperature is often sufficient: Many Claisen-Schmidt condensations proceed well at room temperature. Overheating can increase the rate of side reactions.

  • Purification Strategy:

    • Crystallization: Chalcones are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.

    • Column chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.[1]

Typical Quantitative Data for Claisen-Schmidt Condensations:

Reactant (Ketone)BaseSolventTemperatureTypical Yield Range
AcetophenoneNaOHEthanolRoom Temp.60-80%
4'-MethoxyacetophenoneKOHMethanolRoom Temp.70-90%
4'-NitroacetophenoneNaOHEthanol0°C to Room Temp.50-70%

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Q3: My Wittig reaction with this compound is giving a very low yield and a complex mixture of byproducts. What is going wrong?

A3: The Wittig reaction with this substrate is particularly sensitive to the choice of base and reaction conditions due to the electron-deficient nature of the aromatic ring.

Underlying Chemistry: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde to form an alkene.[11][12] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used to generate the ylide from the corresponding phosphonium salt.[13] However, with polyhalogenated aromatic aldehydes, these strong bases can lead to decomposition of the starting material or product. A study on a similar compound, 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, showed that conventional strong bases were detrimental to the reaction.[11]

Troubleshooting Steps & Optimization Strategies:

  • Base Selection is Critical:

    • Avoid very strong bases: Instead of n-BuLi or NaH, consider using milder organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide.

    • Use of stabilized ylides: If possible, use a stabilized ylide (e.g., from a phosphonium salt with an adjacent ester or ketone group), which requires a weaker base for its formation and is generally more stable.[13]

  • Reaction Conditions:

    • Low temperature: Perform the ylide generation and the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Inert atmosphere: The ylide is highly reactive and sensitive to moisture and oxygen. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

dot

Caption: Key troubleshooting points for Wittig reactions with this compound.

Q4: I am planning a Horner-Wadsworth-Emmons (HWE) reaction. What are the key advantages and what stereochemical outcome should I expect?

A4: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction and often provides better yields and easier purification.

Underlying Chemistry: The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[14] A key advantage is that the byproduct is a water-soluble phosphate ester, which can be easily removed during aqueous workup.[15]

Key Advantages:

  • Higher Reactivity: Phosphonate carbanions are more reactive and can react with more hindered aldehydes.

  • Easier Purification: The water-soluble phosphate byproduct simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.

  • Stereoselectivity: The HWE reaction with stabilized phosphonates typically favors the formation of the (E)-alkene (trans).[14][15]

Expected Stereochemical Outcome:

For most standard HWE reactions with stabilized phosphonates (e.g., triethyl phosphonoacetate), you can expect the major product to be the (E)-isomer. The Still-Gennari modification can be employed to favor the (Z)-isomer.[9]

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked flask under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) to a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C.

    • Add a base (e.g., NaH, 1.1 eq.) portion-wise and stir for 30-60 minutes at 0 °C.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1.0 eq.) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

  • Q: What is the expected reactivity of the aldehyde group in this compound?

    • A: The aldehyde is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two fluorine atoms.[1] However, the ortho-iodine atom introduces significant steric hindrance, which can slow down the reaction rate.[2]

  • Q: Are there any known side reactions to be aware of?

    • A: Under strongly basic conditions, there is a risk of decomposition. The C-I bond might also be susceptible to cleavage under certain reductive or organometallic conditions, although it is generally stable in the condensation reactions discussed.

  • Q: What is the best way to purify the products of these reactions?

    • A: A combination of aqueous workup, extraction, and either recrystallization (for solid products) or silica gel column chromatography is typically effective.[1][16] Monitoring the purification process by TLC is crucial.

  • Q: What are some suitable solvents for dissolving this compound?

    • A: It is expected to have good solubility in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane. Solubility in alcohols like ethanol and methanol may be moderate. For reactions in aqueous media, the solubility is likely to be low.[17][18]

References

  • Kolagkis, P. X., et al. (n.d.).
  • 3 Syntheses - 3.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig reaction. (n.d.). Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. (2024, August 6). Alfa Chemistry.
  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv.
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • Claisen–Schmidt condens
  • Knoevenagel condensation of benzaldehyde with malononitrile c
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organoc
  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED.
  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • US2674636A - Method in purifying trans-stilbene. (n.d.).
  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020, July 29). PMC.
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • US9018421B2 - Separation of aromatic aldehydes. (2012, May 3).
  • picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. (n.d.). Thermo Fisher Scientific.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. (2025, November 15). Asian Journal of Green Chemistry.
  • The Wittig Reaction - Organic Reactions. (n.d.).
  • 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Solvent screening for the extraction of aromatic aldehydes. (2024, February 13). Graz University of Technology.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC.
  • 1 Stilbenes Prepar
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15).
  • Claisen-Schmidt condensation under solventfree conditions. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). SciSpace.
  • Synthetic approaches toward stilbenes and their rel
  • Understanding the Aldol Condensation Reaction Using NMR. (2013, May 20). AZoM.
  • Solvents and solubilities. (n.d.). MicroChemicals.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.

Sources

Technical Support Center: Purification of 2,4-Difluoro-3-iodobenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,4-Difluoro-3-iodobenzaldehyde and require a robust method for its purification. This document provides a comprehensive overview of recrystallization as a purification technique for this specific compound, including a detailed troubleshooting guide in a question-and-answer format, a step-by-step experimental protocol, and a solvent selection guide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My crude this compound fails to crystallize from solution, even after cooling. What are the likely causes and how can I induce crystallization?

A1: The failure of a compound to crystallize from a cooled solution is a frequent challenge in recrystallization, often stemming from one of the following issues:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature, but the nucleation process (the initial formation of crystals) has not initiated.

    • Solution:

      • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

      • Drastic Cooling: Briefly cool the solution in a dry ice/acetone bath for a few minutes. This rapid temperature drop can sometimes force nucleation. Once a few crystals have formed, allow the solution to warm back to the temperature of the ice bath to allow for slower, more controlled crystal growth.

  • Excessive Solvent: If too much solvent was used to dissolve the crude material, the solution might not be saturated enough for crystallization to occur upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the solution becoming slightly cloudy, indicating that it is nearing its saturation point. Then, allow the solution to cool slowly.

  • Presence of Oily Impurities: Certain impurities can inhibit crystallization by coating the forming crystal lattice or by acting as a solvent for your product.

    • Solution:

      • "Oiling Out": If your compound separates as an oil rather than a solid, try redissolving the oil by heating the solution and then allowing it to cool more slowly. You can also try adding a slightly larger volume of solvent.

      • Charcoal Treatment: If you suspect colored or resinous impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1]

Q2: I'm observing a low yield of purified this compound after recrystallization. What factors could be contributing to this, and how can I improve my recovery?

A2: A low yield is a common problem in recrystallization and can be attributed to several factors:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent is one in which the compound of interest has high solubility at elevated temperatures and very low solubility at low temperatures. If your compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor after filtration.

    • Solution:

      • Solvent Selection: Re-evaluate your choice of solvent. A different solvent or a mixed solvent system might provide a better solubility profile.

      • Thorough Cooling: Ensure that you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice-water bath) for an adequate amount of time to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If the compound crystallizes in the filter funnel during hot filtration, you will lose a portion of your product.

    • Solution:

      • Keep Everything Hot: Preheat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your solution.

      • Use a Slight Excess of Solvent: Add a small amount of additional hot solvent to your solution just before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration.

  • Excessive Washing of Crystals: Washing the collected crystals with too much fresh, cold solvent can redissolve some of your purified product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent. The goal is to rinse away the impure mother liquor without dissolving a significant amount of the product.

Q3: The purity of my this compound has not significantly improved after recrystallization. What could be the reason for this?

A3: If the purity of your compound does not improve, it is likely that the impurities have similar solubility properties to your product in the chosen solvent system.

  • Co-crystallization of Impurities: If an impurity has a similar structure and polarity to this compound, it may co-crystallize within the same crystal lattice.

    • Solution:

      • Solvent System Change: A different solvent or a mixture of solvents may alter the solubility of the impurity relative to your product, allowing for better separation.

      • Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary.

  • Rapid Crystallization: If the solution is cooled too quickly, impurities can become trapped in the rapidly forming crystal lattice.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

Q4: What are the likely impurities in my crude this compound, and how do they affect the purification?

A4: The impurities in your crude product will depend on the synthetic route used for its preparation. Common impurities in the synthesis of similar fluorinated benzaldehydes can include:

  • Unreacted Starting Materials: For example, if the synthesis involves a halogen exchange reaction, you might have residual 2,4-dichloro-3-iodobenzaldehyde.

  • Positional Isomers: The synthesis may produce other isomers of difluoro-iodobenzaldehyde.

  • Over- or Under-halogenated Species: You might have benzaldehydes with a different number of halogen atoms.

  • Oxidation Products: Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, in this case, 2,4-Difluoro-3-iodobenzoic acid.

These impurities can have solubilities similar to the desired product, making purification by recrystallization challenging. Understanding the potential impurities can help in selecting an appropriate solvent system that will maximize the solubility difference between the product and the contaminants.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale before proceeding with a larger batch.

Step 1: Solvent Selection

The choice of solvent is the most critical step in recrystallization.[2] An ideal solvent should:

  • Completely dissolve the crude this compound at an elevated temperature.

  • Have very low solubility for the pure compound at low temperatures.

  • Either not dissolve impurities at all or keep them dissolved at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polarity of this compound, suitable starting solvents to screen include:

  • Non-polar: Heptane, Hexane

  • Moderately Polar: Toluene, Diethyl Ether, Isopropyl Ether

  • Polar Protic: Ethanol, Isopropanol

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, or Toluene/Heptane.

Solvent Selection Guide
Solvent/SystemPolarityBoiling Point (°C)Rationale & Considerations
HeptaneNon-polar98Good for removing more polar impurities. May have limited solvating power for the aldehyde.
TolueneModerately Polar111The aromatic nature may favor dissolution of the benzaldehyde. Higher boiling point requires careful handling.
Isopropyl EtherModerately Polar68A patent for a similar compound, 2-fluoro-4-hydroxybenzaldehyde, suggests recrystallization from isopropyl ether.
EthanolPolar Protic78Often a good general-purpose solvent for recrystallization.
Ethanol/WaterPolar (adjustable)VariableA versatile mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid.
Hexane/Ethyl AcetateNon-polar/Polar Aprotic (adjustable)VariableA common and effective mixed solvent system for a wide range of organic compounds.
Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate).

  • Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.

Step 3: Decolorization (Optional)

If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

Step 4: Hot Filtration
  • If charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Preheat a filter funnel and a clean receiving flask with a small amount of hot solvent.

  • Quickly filter the hot solution to remove the charcoal and any other solid impurities.

Step 5: Crystallization
  • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

  • Transfer the crystals to a watch glass or drying dish and dry them further in a vacuum oven at a temperature well below the melting point of this compound.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution Solvent_Selection->Dissolution Decolorization 3. Decolorization (Optional) Dissolution->Decolorization Hot_Filtration 4. Hot Filtration Decolorization->Hot_Filtration Crystallization 5. Crystallization Hot_Filtration->Crystallization Isolation 6. Isolation Crystallization->Isolation Drying 7. Drying Isolation->Drying

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Supersaturation Supersaturation? No_Crystals->Supersaturation Excess_Solvent Excess Solvent? No_Crystals->Excess_Solvent Oily_Impurities Oily Impurities? No_Crystals->Oily_Impurities High_Solubility High Solubility in Cold? Low_Yield->High_Solubility Premature_Crystallization Premature Crystallization? Low_Yield->Premature_Crystallization Excessive_Washing Excessive Washing? Low_Yield->Excessive_Washing Co_Crystallization Co-Crystallization? Poor_Purity->Co_Crystallization Rapid_Cooling Rapid Cooling? Poor_Purity->Rapid_Cooling Scratch_Seed Scratch/Seed Supersaturation->Scratch_Seed Evaporate Evaporate Solvent Excess_Solvent->Evaporate Redissolve_Cool_Slowly Redissolve & Cool Slowly Oily_Impurities->Redissolve_Cool_Slowly Change_Solvent Change Solvent High_Solubility->Change_Solvent Keep_Hot Keep Apparatus Hot Premature_Crystallization->Keep_Hot Minimal_Washing Minimal Cold Wash Excessive_Washing->Minimal_Washing Change_Solvent2 Change Solvent System Co_Crystallization->Change_Solvent2 Slow_Cooling Cool Slowly Rapid_Cooling->Slow_Cooling

Caption: A troubleshooting decision tree for common recrystallization problems.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • BenchChem. (2025).
  • European Patent Office. (1993). Process for producing fluorobenzaldehydes (EP Patent 0289942B1).
  • Google Patents. (2012). Method for preparing 2,3-difluorobenzaldehyde (CN Patent 102659544A).
  • Google Patents. (1999). Process for the halogenation of aldehydes and ketones (WO Patent 99/38833).
  • City University of New York. (n.d.). Purification by Recrystallization. CUNY. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde (CN Patent 105732348A).
  • Google Patents. (2014). Synthetic method for 4-fluorobenzaldehyde (CN Patent 104098453A).
  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-iodobenzaldehyde. PubChem. Retrieved from [Link]

  • OICC Press. (2024).
  • European Patent Office. (1999). Process for preparing fluorobenzaldehydes (EP Patent 0265854A1).
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzaldehyde. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Chromatography Guidelines for 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Difluoro-3-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the chromatographic purification of this and structurally similar halogenated aromatic aldehydes. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of this compound that influence its chromatographic separation?

A1: Understanding the molecular structure is the first step in designing a purification strategy. This compound possesses several features that dictate its behavior on a chromatographic stationary phase:

  • Polarity: The molecule exhibits moderate polarity. The primary source of polarity is the aldehyde functional group (-CHO), which can act as a hydrogen bond acceptor[1][2]. The aromatic ring, substituted with two electronegative fluorine atoms and a large, polarizable iodine atom, contributes to a complex electronic profile. While halogens increase lipophilicity, the electronegativity of fluorine can also influence the molecule's dipole moment.

  • Solubility: Based on analogs like 4-fluorobenzaldehyde, the compound is expected to be readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone, but will have limited solubility in water[3]. It should also be soluble in less polar solvents like hexanes or heptane, especially when mixed with a more polar co-solvent.

  • Interactions with Stationary Phase:

    • Normal-Phase (Silica Gel/Alumina): On a polar stationary phase like silica gel (SiO₂), the primary interaction point will be the aldehyde's carbonyl oxygen with the surface silanol groups (Si-OH). The aromatic π-system and halogen substituents will have weaker, secondary interactions. Therefore, elution behavior will be highly sensitive to the polarity of the mobile phase.

    • Reverse-Phase (C18): On a non-polar stationary phase like C18-silica, separation is driven by hydrophobic interactions. The halogenated benzene ring will interact strongly with the C18 chains. Elution is achieved with polar mobile phases (e.g., water/acetonitrile or water/methanol), where more polar impurities elute first.

Q2: I'm performing a normal-phase purification on silica gel. What is a good starting solvent system?

A2: For normal-phase column chromatography on silica gel, the goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound in the range of 0.25 to 0.40 on a Thin-Layer Chromatography (TLC) plate. This Rƒ range typically ensures good separation from impurities and a reasonable elution volume.

A gradient of a non-polar solvent (a "weak" solvent) with a moderately polar solvent (a "strong" solvent) is the standard approach.

Recommended Starting Systems:

  • Hexanes/Ethyl Acetate (EtOAc): This is the most common and recommended starting point. The polarity can be finely tuned. Start with a low percentage of EtOAc and increase it gradually.

  • Hexanes/Dichloromethane (DCM): This system offers different selectivity compared to EtOAc. DCM is a stronger eluent than EtOAc for some compounds and can be useful if separation from a particular impurity is difficult in EtOAc systems.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemStarting Ratio (v/v)Rationale & Comments
Hexanes:Ethyl Acetate95:5Primary Choice. Excellent for initial screening. Gradually increase EtOAc (e.g., 90:10, 85:15) to achieve the target Rƒ.
Hexanes:Dichloromethane90:10Alternative Selectivity. Good for separating compounds of similar polarity. Be aware of DCM's higher vapor pressure.
Toluene:Ethyl Acetate98:2Toluene's aromatic nature can offer unique selectivity for aromatic analytes through π-π interactions.

Note: "Hexanes" refers to the commercial mixture of C6 isomers. Heptane can be substituted for better consistency and lower UV cutoff.

Q3: How do I properly perform Thin-Layer Chromatography (TLC) to find the optimal solvent system?

A3: TLC is the most critical step for developing a successful column chromatography method. It is a rapid, low-cost optimization tool.

Step-by-Step Protocol for TLC Optimization:

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc) to create a concentrated solution (~10-20 mg/mL).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible. Also spot your starting material and any known standards, if available.

  • Prepare TLC Chamber: Pour a small amount (~0.5 cm depth) of your chosen solvent system (e.g., 90:10 Hexanes:EtOAc) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm is usually effective for aromatic compounds). If necessary, stain the plate using a suitable agent (e.g., potassium permanganate or vanillin stain).

  • Analyze & Iterate: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

    • If the Rƒ of your product is too high (> 0.5) , decrease the polarity of the solvent system (e.g., use less EtOAc).

    • If the Rƒ of your product is too low (< 0.2) , increase the polarity of the solvent system (e.g., use more EtOAc).

    • If separation from an impurity is poor, try a solvent system with different selectivity (see Table 1).

This iterative process, as outlined in many standard organic chemistry protocols, is fundamental to achieving good separation[4].

Q4: My compound is streaking or "tailing" on the TLC plate. What's wrong and how do I fix it?

A4: Streaking is a common issue that indicates an undesirable interaction between your compound and the stationary phase. It can lead to poor separation and mixed fractions during column chromatography.

Troubleshooting Streaking:

CauseExplanationSolution
Compound is too Polar for Solvent The compound moves in a continuous "smear" rather than a compact spot because it adsorbs too strongly to the silica and is only sparingly soluble in the mobile phase.Increase the polarity of the mobile phase significantly (e.g., jump from 10% to 30% EtOAc in hexanes) to see if a compact spot can be achieved.
Acidic or Basic Impurities The aldehyde itself is neutral, but acidic or basic impurities in the crude mixture can interact ionically with the slightly acidic silica gel surface, causing tailing.Add a modifier to the solvent system: • For acidic impurities: Add ~0.5% triethylamine (NEt₃) to neutralize acidic sites on the silica. • For basic impurities: Add ~0.5% acetic acid (AcOH) to protonate basic compounds, reducing their interaction with silica.
Compound Instability Some aldehydes can be unstable on silica gel, leading to decomposition and streaking.Work quickly, use high-quality solvents, and consider deactivating the silica gel with a small amount of water or triethylamine before packing the column.
Overloading The spot on the TLC plate is too concentrated, leading to a saturated band that appears as a streak.Dilute your sample solution and re-spot a smaller amount on the TLC plate.
Q5: The separation between my product and a key impurity is very poor (low ΔRƒ). What can I do to improve it?

A5: When two compounds have very similar Rƒ values, achieving baseline separation is challenging. The key is to alter the selectivity of the chromatographic system.

Strategies to Improve Separation (Increase ΔRƒ):

  • Change Mobile Phase Composition: The most powerful tool is to change the nature of the polar co-solvent. The "solvent selectivity triangle" (e.g., using solvents from different classes like an alcohol, a dipole-type solvent, and a Lewis base) is a core concept. For example, if you have poor separation in Hexanes/EtOAc (an ester), try:

    • Hexanes/Dichloromethane (DCM)

    • Hexanes/Methyl tert-butyl ether (MTBE)

    • Toluene/Acetone

  • Use a Less Polar System: Sometimes, running the chromatography in a very non-polar solvent system (leading to low Rƒ values, e.g., 0.1-0.2) can exaggerate small polarity differences and improve separation, albeit at the cost of longer elution times.

  • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase.

    • Alumina (Al₂O₃): Can be basic, neutral, or acidic and offers different selectivity from silica.

    • Reverse-Phase (C18): If the impurity has a significantly different hydrophobicity, reverse-phase chromatography can be highly effective. A typical solvent system would be a gradient of water and acetonitrile (MeCN) or methanol (MeOH)[5].

dot

Caption: TLC optimization workflow for purification.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
  • Monte, M. J., & Fulem, M. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Zhao, L., et al. (2019). Separations of a mixture of 17 different aromatic aldehydes on PFs column. ResearchGate. Available at: [Link]

  • PubChem. 2,6-Difluoro-4-iodobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Eisenberg, W. C. (1966). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. Available at: [Link]

  • Google Patents. (2004). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

Sources

Troubleshooting low reactivity of iodine position in 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-DFIB-Reactivity Subject: Troubleshooting low reactivity of iodine position in 2,4-Difluoro-3-iodobenzaldehyde Status: Open [High Priority] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: You are experiencing low conversion or catalyst death when attempting to functionalize the iodine position (C3) of this compound.

Technical Diagnosis: The reactivity issue is not due to the intrinsic bond strength of the C–I bond (which is typically weak and reactive). Instead, it is a steric "cleft" problem .

The iodine atom at position C3 is sandwiched between two fluorine atoms at C2 and C4. While fluorine is small (Van der Waals radius ~1.47 Å), two of them in the ortho positions create a significant electrostatic and steric barrier. This "buttressing effect" prevents the bulky Palladium(0) species from approaching the C–I bond for the critical Oxidative Addition step. Furthermore, the electron-withdrawing nature of the fluorines reduces the electron density on the ring, which typically aids oxidative addition, but here the steric block is the dominant factor.

Visual Analysis of the Problem

G Substrate This compound StericBlock STERIC CLASH: Pd(0) cannot access C-I bond due to F(2) and F(4) repulsion Substrate->StericBlock Ortho-Di-Fluoro Pattern OxAdd Oxidative Addition (Rate Limiting Step) StericBlock->OxAdd Inhibits

Figure 1: The "Ortho-Effect" mechanism preventing standard catalysis.

Troubleshooting Protocol: Cross-Coupling (Suzuki-Miyaura)

Standard ligands (PPh3, dppf) are insufficient for this substrate. You must switch to Buchwald Dialkylbiaryl Phosphine Ligands or NHC-Pd systems designed for hindered substrates.

Step-by-Step Optimization Guide

Objective: Overcome the steric barrier to facilitate oxidative addition.

ParameterStandard Condition (Likely Failing)Recommended Optimization Why?
Ligand PPh3, dppf, XantphosSPhos or XPhos These ligands are electron-rich (accelerates oxidative addition) and bulky (enforces mono-ligation to Pd, creating a more reactive "open" species).
Catalyst Source Pd(PPh3)4Pd2(dba)3 or Pd(OAc)2 Avoids introducing inhibiting PPh3. Use a 1:2 Pd:Ligand ratio.
Base Na2CO3 (Weak)K3PO4 or KOH Stronger bases facilitate the transmetallation step, which can stall in electron-deficient rings.
Solvent DMF/WaterToluene/Water (10:1) or Dioxane Non-polar solvents often stabilize the active catalytic species better in hindered systems.
Temperature 80°C100°C - 110°C High thermal energy is required to overcome the activation energy barrier of the crowded oxidative addition.
Recommended Protocol (SPhos System)
  • Charge: In a glovebox or under Argon, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir for 10 mins to form the active catalyst complex (solution turns from orange to yellow/pale).

  • Substrate: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Reaction: Seal and heat to 100°C vigorously for 12-24 hours.

  • Checkpoint: If conversion is <50%, switch to Pd-PEPPSI-IPr catalyst (2 mol%) in Dioxane at 80°C. The NHC ligand is even more robust for steric crowding.

Troubleshooting Protocol: Metal-Halogen Exchange (Lithiation)

Critical Warning: You cannot perform direct Lithium-Halogen exchange on this substrate because the aldehyde functionality is electrophilic. The Lithium reagent will attack the aldehyde (forming an alcohol) before or simultaneously with the iodine exchange.

The "Protect-Then-Exchange" Workflow

You must mask the aldehyde before attempting Grignard or Lithium exchange.

Workflow Step1 Step 1: Protection Convert Aldehyde to Acetal (Ethylene Glycol, pTSA) Step2 Step 2: Exchange Turbo Grignard (iPrMgCl·LiCl) -20°C to 0°C Step1->Step2 Yields Protected Aryl Iodide Step3 Step 3: Electrophile Trapping Add Electrophile (E+) Step2->Step3 Forms Magnesiate Species Step4 Step 4: Deprotection Acidic Hydrolysis (HCl) Step3->Step4 Yields Functionalized Product

Figure 2: Mandatory workflow for nucleophilic functionalization.

Protocol: Turbo-Grignard Exchange

Reference: Knochel, P. et al. (2004)[1]

  • Protection: Reflux substrate with ethylene glycol and catalytic pTSA in benzene/toluene with a Dean-Stark trap. Isolate the acetal.

  • Exchange: Dissolve acetal-protected iodide in dry THF. Cool to -20°C.

  • Reagent: Add iPrMgCl·LiCl (Turbo Grignard) dropwise (1.1 equiv).

    • Note: Standard iPrMgCl is too slow. The LiCl additive breaks up aggregates, making the reagent reactive enough to exchange the iodine despite the steric hindrance of the fluorines.

  • Time: Stir at -20°C for 1 hour. Monitor by GC-MS (quench a small aliquot with water; look for the de-iodinated product).

  • Trapping: Add your electrophile (e.g., aldehyde, ketone, alkyl halide) and warm to RT.

Frequently Asked Questions (FAQs)

Q: Can I use Sonogashira coupling? The reaction turns black immediately. A: The black precipitate is Pd-black, indicating catalyst decomposition. This happens when the oxidative addition is too slow (due to the fluorines) and the catalyst aggregates.

  • Fix: Use PdCl2(MeCN)2 with XPhos and Cs2CO3 in MeCN. Avoid Copper (CuI) if possible ("Copper-free Sonogashira") as the acetylide can homocouple faster than it reacts with your hindered iodide.

Q: Why not just use n-BuLi for the exchange? A: Even with a protected aldehyde, n-BuLi is too aggressive. It will likely perform ortho-lithiation (deprotonation) at the C5 position (next to the C4-Fluorine) rather than exchanging the iodine, leading to a mixture of regioisomers. The Turbo Grignard (iPrMgCl[1][2]·LiCl) is chemoselective for the Iodine exchange over deprotonation.

Q: I see significant de-iodination (protodehalogenation) in my Suzuki reaction. A: This usually comes from the solvent or the boronic acid.

  • Fix: Ensure your solvent is strictly anhydrous. If using primary alcohols as cosolvents, stop; switch to Toluene/Water. Increase the catalyst loading to outcompete the side reaction.

References & Authority

  • Buchwald Ligands for Hindered Substrates:

    • Title: "Universal" Pd-Catalyzed Arylation of Hindered Amines and Halides.[3]

    • Source: Buchwald, S. L., et al. Journal of the American Chemical Society.[4][5][6]

    • Relevance: Establishes SPhos/XPhos as the gold standard for di-ortho substituted aryl halides.

  • Turbo Grignard (Knochel Exchange):

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1]

    • Source: Knochel, P., et al. Angewandte Chemie International Edition.

    • Relevance: Defines the protocol for exchanging hindered/deactivated iodides using iPrMgCl·LiCl.

  • PEPPSI Catalysts (NHC Ligands):

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction.

    • Source: Organ, M. G., et al. Chemistry – A European Journal.[2]

    • Relevance: Alternative high-stability catalyst system for extremely sterically hindered couplings.

Sources

Stability of 2,4-Difluoro-3-iodobenzaldehyde under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2,4-Difluoro-3-iodobenzaldehyde

Executive Summary: The Reactivity Paradox

This compound (CAS: 1550-35-2) is a high-value scaffold used frequently in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its utility stems from its dense functionalization: an aldehyde for condensation, two activated fluorines for nucleophilic substitution (


), and an iodine for cross-coupling.

The Core Challenge: The very features that make this molecule useful—the electron-withdrawing aldehyde and fluorine groups—render it highly unstable under basic conditions. The aldehyde activates the ring toward nucleophilic attack, while the fluorines act as leaving groups. Consequently, basic conditions often trigger rapid degradation via


 (fluorine displacement) or Cannizzaro disproportionation  before the desired reaction can occur.

This guide provides the mechanistic insight and protocols necessary to navigate this stability window.

Critical Failure Modes (Mechanism & Causality)

Failure Mode A: Nucleophilic Aromatic Substitution ( )

Symptom: Loss of Fluorine signal in


 NMR; appearance of phenolic/ether byproducts.
Mechanism:  The aldehyde group at C1 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the positions ortho (C2) and para (C4) highly electrophilic.
  • The Trap: In the presence of bases like Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe), the base acts as a nucleophile. It attacks the C2 or C4 position, displacing the fluoride ion.

  • Regioselectivity: The C2-fluorine is often more labile due to the inductive proximity of the aldehyde, despite the steric crowding from the C3-iodine.

Failure Mode B: The Cannizzaro Reaction

Symptom: Disappearance of aldehyde; appearance of two new spots (Alcohol and Carboxylic Acid). Mechanism: Because this molecule lacks alpha-hydrogens (it is a benzaldehyde derivative), it cannot enolize. In the presence of strong, non-hindered bases (e.g., aqueous NaOH/KOH), the hydroxide attacks the carbonyl carbon directly. This leads to disproportionation:[1][2]

  • Molecule A is oxidized to 2,4-difluoro-3-iodobenzoic acid.

  • Molecule B is reduced to 2,4-difluoro-3-iodobenzyl alcohol.

Visualizing the Reaction Divergence

The following diagram illustrates the competing pathways you must control.

ReactionPathways Start This compound (Starting Material) Desired Desired Product (e.g., Imine, Biaryl) Start->Desired Controlled Base (e.g., Cs2CO3, TEA) SNAr FAILURE MODE A: Hydrolysis/Etherification (Fluorine Displacement) Start->SNAr Strong Nucleophile (OH-, OMe-) Cannizzaro FAILURE MODE B: Cannizzaro Disproportionation (Acid + Alcohol) Start->Cannizzaro Aqueous Strong Base (NaOH, KOH)

Caption: Divergent reaction pathways. Strong nucleophilic bases favor degradation (Red), while mild/bulky bases favor the desired synthetic outcome (Green).

Troubleshooting Guide & FAQs

Scenario 1: "My reaction mixture turned yellow/brown immediately upon adding base."

Diagnosis: Rapid


 degradation or polymerization.
The Fix: 
  • Switch Bases: Move from nucleophilic bases (NaOH, KOH, NaOMe) to non-nucleophilic bases .

    • Recommended: Cesium Carbonate (

      
      ), Potassium Phosphate (
      
      
      
      ), or hindered amines like DIPEA (Hünig's base).
  • Solvent Change: Avoid polar protic solvents (MeOH, EtOH, Water) which facilitate

    
    . Use aprotic solvents like Acetonitrile (MeCN), DMF, or Toluene .
    
Scenario 2: "I see three spots on TLC: Starting material, a polar spot, and a non-polar spot."

Diagnosis: Cannizzaro Disproportionation. The polar spot is the carboxylic acid (salt); the non-polar spot is the benzyl alcohol. The Fix:

  • Remove Water: Cannizzaro requires hydroxide/water.[3] Ensure your solvent is anhydrous.

  • Lower Temperature: Disproportionation has a higher activation energy than many condensation reactions. Run the reaction at 0°C to RT instead of reflux.

Scenario 3: "I need to perform a Suzuki coupling on the Iodine, but the Fluorines are reacting."

Diagnosis: Chemoselectivity issue. The Fix:

  • Base Selection: Use Potassium Fluoride (KF) or weak Carbonates as the base for the Suzuki coupling. These are too weak to displace the aryl fluorines but sufficient for the Pd-cycle.

  • Catalyst: Use a highly active catalyst (e.g.,

    
     or Buchwald precatalysts) to allow the cross-coupling to proceed at a lower temperature (
    
    
    
    ), preserving the C-F bonds.

Experimental Protocol: Base Compatibility Stress Test

Before committing valuable material to a full scale-up, perform this self-validating stress test to determine the stability half-life of the aldehyde in your chosen condition.

Objective: Quantify degradation rate in the presence of Base X.

Materials:

  • This compound (10 mg per vial)

  • Solvent (0.5 mL per vial - e.g., DMF-d7 for NMR or MeCN for HPLC)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene - inert)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of aldehyde and 5 mg of Internal Standard in 0.5 mL solvent.

  • T0 Analysis: Acquire a standard

    
     NMR or HPLC trace. Integrate the Aldehyde proton (~10.2 ppm) against the Internal Standard.
    
  • Base Addition: Add 2.0 equivalents of your target base.

  • Monitoring:

    • Timepoints: 5 min, 1 hr, 4 hr, 12 hr.

    • Method: Re-analyze.[3]

  • Interpretation:

% Remaining (4 hrs)ClassificationRecommendation
>95% Stable Safe to proceed with heating.
80-95% Meta-Stable Proceed at lower temp; monitor closely.
<80% Unstable STOP. Change base to non-nucleophilic option (e.g.,

).

Data Summary: Base Selection Matrix

Base TypeExamplesCompatibilityRisk Factor
Strong/Nucleophilic NaOH, KOH, NaOMe, NaOEtINCOMPATIBLE High risk of

and Cannizzaro.
Strong/Non-Nucleophilic NaH, LiHMDS, LDAUse with Caution Risk of deprotonation elsewhere; requires -78°C.
Weak/Inorganic

,

,

RECOMMENDED Best balance of activation vs. stability.
Organic Amines TEA, DIPEA, PyridineRECOMMENDED Generally safe; pyridine may form adducts.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2024).[4][5] Product Specification: this compound. Retrieved from

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94.

Sources

Controlling temperature for sensitive reactions with 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature for Sensitive Reactions with 2,4-Difluoro-3-iodobenzaldehyde Document ID: TSC-2024-DFIB-001 Status: Active / Expert Review Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary: The "F-I-F Sandwich" Challenge

You are working with This compound , a scaffold possessing a unique and treacherous electronic landscape. The iodine atom at position 3 is "sandwiched" between two highly electronegative fluorine atoms (positions 2 and 4).

Why this molecule fails in standard protocols:

  • The "Inductive Trap": The two flanking fluorines pull electron density, making the C3-Iodine bond exceptionally labile toward Lithium-Halogen (Li-Hal) exchange.[1]

  • The Benzyne Risk: Once lithiated at C3, the intermediate is prone to eliminating LiF (Lithium Fluoride) to form a highly reactive benzyne species if the temperature rises even slightly above -60°C.

  • The SNAr Competition: In cross-couplings (Suzuki/Sonogashira), the electron-deficient ring activates the C2 and C4 fluorines for Nucleophilic Aromatic Substitution (

    
    ), often competing with the desired C-C bond formation at C3.
    

This guide replaces generic "room temperature" advice with precise thermodynamic control strategies.

Critical Operation Modules

Module A: Cryogenic Handling (Lithium-Halogen Exchange)

Target Reaction: Functionalizing the C3 position via Li-Hal exchange.[1]

The Failure Mode: Users often report "tar" or "complex mixtures" after quenching.[1] This is almost always due to benzyne formation .[1] If the internal temperature exceeds -60°C, the C3-Lithium species eliminates LiF (from C2 or C4), generating a transient benzyne that polymerizes or reacts non-selectively.

The Protocol:

  • Solvent Selection: Use THF/Et2O (3:1) . Pure THF can sometimes coordinate too strongly, accelerating elimination. The addition of ether dampens this.[1]

  • The "Internal Probe" Rule: Never rely on the bath thermometer. You must have a thermocouple inside the reaction flask.[1]

  • The Trapping Window:

    • Cooling: Cool substrate to -78°C (internal).

    • Reagent: Add i-PrMgCl or n-BuLi dropwise.[1]

    • Rate: Addition rate must be slow enough that internal temp never rises above -70°C .

    • Quench: Add the electrophile (e.g., DMF, CO2) at -78°C. Do not warm up until the electrophile is fully added and stirred for 15 mins.

Data: Stability of 3-Lithio-2,4-difluorobenzaldehyde intermediate

TemperatureHalf-Life (

) of Lithio-Species
Dominant Side Reaction
-78°C> 4 HoursStable (Safe Zone)
-60°C~ 30 MinutesOnset of LiF elimination
-40°C< 5 MinutesRapid Benzyne formation / Polymerization
0°CSecondsComplete decomposition
Module B: Elevated Temperatures (Palladium-Catalyzed Couplings)

Target Reaction: Suzuki-Miyaura or Sonogashira coupling at C3.[1]

The Failure Mode: "I lost my fluorines" or "Low yield due to de-iodination."[1]

  • Issue 1 (SNAr): At high temps (>80°C) with basic carbonates (K2CO3/Cs2CO3), the base may attack the C4-Fluorine (activated by the para-aldehyde).

  • Issue 2 (Protodehalogenation): The electron-poor ring makes the oxidative addition complex unstable, leading to reduction (I

    
     H) rather than coupling.
    

The Protocol:

  • Base Selection: Switch from strong inorganic bases (Cs2CO3) to milder phosphates (K3PO4 ) or organic bases (Et3N ) to suppress

    
     on the fluorines.[1]
    
  • Temperature Ceiling: Cap reactions at 60°C .

  • Catalyst: Use electron-rich, bulky ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to facilitate oxidative addition at lower temperatures.[1]

Visualizing the Control Logic

The following decision tree illustrates the critical temperature control points based on your desired reaction pathway.

ReactionControl Start Start: this compound ReactionType Select Reaction Type Start->ReactionType LiHal Lithium-Halogen Exchange (Functionalize C3) ReactionType->LiHal Nucleophilic Attack (C-Li) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling Metal Catalysis (C-Pd) TempCritical CRITICAL: Internal Temp < -70°C LiHal->TempCritical Benzyne Risk: Benzyne Formation (LiF Elimination) TempCritical->Benzyne If T > -60°C SuccessLi Success: C3 Functionalization TempCritical->SuccessLi If T maintained TempHeat Control: 40°C - 60°C Avoid Reflux Coupling->TempHeat SNArRisk Risk: SNAr at C4-F (Displacement by Base) TempHeat->SNArRisk If T > 80°C or Strong Base SuccessPd Success: Biaryl/Alkyne Product TempHeat->SuccessPd Optimized Conditions

Caption: Decision matrix for temperature control. Note the distinct failure modes: Benzyne formation at low temp (if control fails) vs. SNAr competition at high temp.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black instantly upon adding n-BuLi at -78°C. What happened?

  • Diagnosis: Localized heating.[1] Even if the bath is -78°C, the exothermic reaction at the tip of the needle raised the local temp above -60°C, triggering benzyne formation and polymerization.

  • Fix: Dilute your n-BuLi in pre-cooled pentane before addition, or use a syringe pump to add the reagent down the side of the flask wall (pre-cooling the stream) rather than directly into the solution.

Q2: In Suzuki coupling, I see a product with Mass M-126 (Loss of Iodine) but no coupling.

  • Diagnosis: Protodehalogenation.[1] The catalytic cycle arrested after oxidative addition, and the Pd-Ar species scavenged a proton (likely from moisture or solvent).

  • Fix: Ensure strictly anhydrous conditions. Switch to 1,4-dioxane (anhydrous) as solvent and limit temp to 50°C.

Q3: Can I use NaH or KOtBu with this molecule?

  • Diagnosis: High risk.[1]

  • Explanation: The C1-Aldehyde proton is non-acidic, but the ring is highly electrophilic. Strong alkoxide bases will likely attack the C4-Fluorine via

    
     before doing anything else.[1]
    
  • Fix: Use non-nucleophilic bases like LiHMDS or hindered carbonates (Cs2CO3) only if necessary.[1]

References

  • General Reactivity of Fluorinated Aromatics

    • Mechanism of Nucleophilic Arom

      
      ).[1] Wikipedia.[1] Link
      
    • Nucleophilic Aromatic Substitution of Activated Halogens.[1] National Institutes of Health (PMC).[1] Link

  • Lithium-Halogen Exchange Dynamics

    • Mechanism of Lithium-Halogen Exchange.[1][2] Harvard University / Evans Group.[1] Link

    • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes.[1] National Institutes of Health (PMC).[1] Link

  • Suzuki Coupling on Sensitive Substrates

    • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates.[1][3] Sciforum.[1] Link

    • Organoborane coupling reactions (Suzuki coupling).[1][4][5] National Institutes of Health (PMC).[1] Link

  • Compound Specific Data

    • 3-Fluoro-4-iodobenzaldehyde Properties & Storage.[1][6][7] Sigma-Aldrich.[1] Link

    • 2,6-Difluoro-4-iodobenzaldehyde Structure & Identifiers. PubChem.[1][8] Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Difluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The precise substitution pattern of halogen atoms on the benzaldehyde ring imparts unique reactivity and functionality, making it a valuable building block. However, the synthetic route can often lead to the formation of closely related impurities, such as positional isomers, starting material carryover, or degradation products. Therefore, a robust and reliable analytical method is paramount to ensure the purity and quality of this compound, which directly impacts the safety and efficacy of the final product.

This guide provides a comprehensive walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will delve into the rationale behind the experimental choices, from initial column and mobile phase selection to method optimization and validation, in accordance with international regulatory guidelines. Furthermore, we will compare the developed method with potential alternatives, providing a clear perspective on its advantages for this specific application.

Physicochemical Properties and Initial Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful HPLC method development. While specific experimental data for this compound may not be readily available, we can infer its properties based on its structure and data from similar halogenated benzaldehydes[1][2][3][4].

  • Structure and Polarity: this compound is a relatively non-polar, aromatic compound. The presence of three halogen atoms increases its hydrophobicity. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most suitable chromatographic mode, where a non-polar stationary phase is used with a polar mobile phase[5][6][7].

  • UV Absorbance: The benzaldehyde chromophore will exhibit strong UV absorbance. The extended conjugation and the presence of halogens are expected to result in a UV maximum (λmax) in the range of 230-280 nm. A photodiode array (PDA) detector is ideal for initial screening to determine the optimal wavelength for detection and to assess peak purity.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are also common mobile phase components in RP-HPLC. This simplifies sample and standard preparation.

Initial Method Starting Point: Based on these considerations, a logical starting point for method development would be a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final method validation.

MethodDevelopmentWorkflow Start Analyte Characterization (Physicochemical Properties) ColumnSelection Stationary Phase Selection (e.g., C18, C8, Phenyl) Start->ColumnSelection Informs initial choice MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening Evaluate interactions GradientOptimization Gradient Optimization (Scouting Gradient) MobilePhaseScreening->GradientOptimization Select optimal solvent ParameterFineTuning Parameter Fine-Tuning (Flow Rate, Temperature) GradientOptimization->ParameterFineTuning Refine separation SystemSuitability System Suitability Testing (SST) ParameterFineTuning->SystemSuitability Confirm performance MethodValidation Method Validation (ICH Q2(R2)) SystemSuitability->MethodValidation Proceed if criteria met FinalMethod Final Validated Method MethodValidation->FinalMethod Establish method parameters

Caption: A typical workflow for HPLC method development and validation.

Detailed Experimental Protocol: A Proposed Method

The following protocol is a well-reasoned starting point for the purity analysis of this compound, designed for good resolution of potential impurities.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or similarA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector is sufficient.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)A C18 column is a good first choice for non-polar aromatic compounds[8]. The 150 mm length provides a good balance between resolution and run time.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase ensures consistent peak shapes for any acidic or basic impurities and the analyte itself by suppressing ionization.
Mobile Phase B Acetonitrile (ACN)ACN generally provides lower backpressure and better UV transparency compared to methanol.
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-20 min: 40% BA gradient is necessary to elute any more non-polar impurities and to clean the column after each injection. This scouting gradient can be further optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector Wavelength 254 nmA common wavelength for aromatic compounds. A PDA detector should be used to confirm the optimal wavelength and check for co-eluting peaks.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
Comparison with Alternative Methods

While the proposed RP-HPLC method is a strong candidate, other approaches could be considered.

Alternative MethodAdvantagesDisadvantagesSuitability for this compound
Isocratic RP-HPLC Simpler, faster for known impurities.May not resolve all unknown or late-eluting impurities. Less robust to changes in sample matrix.Potentially suitable for routine QC if all impurities are known and well-resolved from the main peak.
Phenyl Stationary Phase Can provide alternative selectivity for aromatic compounds through π-π interactions[6].May offer less retention for highly non-polar impurities compared to a C18 phase.A good secondary column for method development if the C18 does not provide adequate resolution of critical pairs.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.The analyte may require derivatization to improve volatility and thermal stability. Not suitable for non-volatile impurities.Less ideal than HPLC due to the potential for thermal degradation and the likelihood of non-volatile impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times and higher resolution.Requires a dedicated UHPLC system capable of handling higher backpressures.An excellent alternative to HPLC for high-throughput analysis, but requires specialized instrumentation.

Method Validation According to ICH Q2(R2) Guidelines

Once the chromatographic conditions are optimized, the method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[9][10][11][12][13].

ValidationParameters ValidatedMethod Validated HPLC Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Range Range ValidatedMethod->Range Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision LOD Limit of Detection (LOD) ValidatedMethod->LOD LOQ Limit of Quantitation (LOQ) ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R2).

System Suitability Testing (SST)

Before each validation run, and during routine use, system suitability must be established to ensure the chromatographic system is performing adequately[14][15][16][17][18].

SST Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N ≥ 2000Demonstrates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsConfirms the precision of the injection and detection system.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurityEnsures baseline separation of critical peaks.
Validation Parameters and Expected Results

The following table summarizes the validation experiments and their typical acceptance criteria for a purity method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from other components. Peak purity analysis by PDA should confirm no co-elution.
Linearity Analyze a minimum of 5 concentrations of the analyte and impurities, typically from the LOQ to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity data.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).Percent recovery should be within 80-120% for impurities.
Precision Repeatability: 6 replicate injections of a sample at 100% of the specification limit.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 5.0% for impurities.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met.

Conclusion

The proposed reversed-phase HPLC method, utilizing a C18 column with a water/acetonitrile gradient and UV detection, provides a robust and reliable approach for the purity analysis of this compound. The rationale for each parameter has been detailed, ensuring a scientifically sound starting point for method development. A comparison with alternative techniques highlights the suitability of RP-HPLC for this particular analyte.

By following the outlined experimental workflow and adhering to the validation principles of ICH Q2(R2), a method can be established that is specific, linear, accurate, precise, and robust. This ensures the generation of high-quality data, which is essential for regulatory compliance and for guaranteeing the purity of this critical chemical intermediate in drug development and other high-technology industries.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][14][15][16][17][18]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link][9][11]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][5]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link][8]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link][6]

  • PubChem. 2,6-Difluoro-4-iodobenzaldehyde. [Link][1]

  • ResearchGate. Figure 2. HPLC chromatograms from in vitro aldol reactions with... [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • PubChem. 4-Fluoro-3-iodobenzaldehyde. [Link][2]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a comprehensive review of method development by hplc. [Link][7]

  • PMC - NIH. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • PMC. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link][3]

  • Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Cenmed Enterprises. 2-Fluoro-3-iodobenzaldehyde. [Link]

  • Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

Sources

Comparative Guide: Reactivity & Applications of 3-Iodo vs. 5-Iodo Difluorobenzaldehyde Isomers

[1][2]

Executive Summary

In the structural optimization of fluorinated bioactive scaffolds, the precise positioning of the iodine handle on the 2,4-difluorobenzaldehyde core dictates synthetic feasibility.[1] While both isomers offer a gateway to trisubstituted aromatics, their reactivity profiles are diametrically opposed due to the "Ortho-F Effect" and steric crowding.[1][2]

  • 3-Iodo Isomer: The "Lithiation Product."[1][2] Characterized by extreme steric congestion (sandwiched between two fluorines).[1][2] Requires specialized catalytic systems for cross-coupling but offers unique access to contiguous substitution patterns.[1][2]

  • 5-Iodo Isomer: The "Electrophilic Product."[1][2] Sterically accessible and kinetically superior in standard cross-couplings.[1][2] It serves as a robust building block for rapid SAR (Structure-Activity Relationship) exploration.[1][2]

Structural & Mechanistic Analysis

The reactivity differences stem directly from the local environment of the C-I bond.[1][2]

Feature3-Iodo-2,4-difluorobenzaldehyde 5-Iodo-2,4-difluorobenzaldehyde
Structure Crowded: Iodine is at C3, flanked by F at C2 and F at C4.[1]Open: Iodine is at C5, flanked by F at C4 and H at C6.[1][2]
Electronic State Highly electron-deficient C-I bond due to two ortho-fluorines.[1][2]Moderately electron-deficient (one ortho-F, one meta-CHO).[1]
Steric Hindrance High: The "F-I-F" wall blocks catalyst approach.[1][2]Low: Standard meta-substituted aryl iodide profile.[1][2]
Primary Synthesis Directed Ortho-Lithiation (DoM) of protected aldehyde (selectivity driven by C3 acidity).[1][2]Electrophilic Iodination (selectivity driven by steric avoidance of C3).[1][2]
Visualization of Steric Environment

The following diagram illustrates the steric pressure and catalyst accessibility for both isomers.

Gcluster_03-Iodo Isomer (High Steric Shielding)cluster_15-Iodo Isomer (Accessible)I3Iodine (C3)F2Fluorine (C2)F2->I3Steric RepulsionF4Fluorine (C4)F4->I3Steric RepulsionPdPd CatalystPd->I3Blocked AccessI5Iodine (C5)F4_bFluorine (C4)F4_b->I5Minor InteractionH6Hydrogen (C6)H6->I5No Steric BulkPd_bPd CatalystPd_b->I5Facile Oxidative Addition

Caption: Comparative steric mapping showing the "F-I-F" blockage in the 3-iodo isomer vs. the open access in the 5-iodo isomer.

Reactivity Profile: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The Challenge

The rate-determining step in Suzuki coupling for electron-deficient aryl iodides is typically transmetallation , but for the 3-iodo isomer , oxidative addition becomes complicated by the inability of bulky phosphine ligands to ligate the palladium center effectively near the crowded C3 position.[1][2]

Performance Comparison
Parameter3-Iodo Isomer5-Iodo Isomer
Standard Conditions (Pd(PPh3)4, Na2CO3, DME, 80°C)Poor (< 30% Yield) Significant protodeiodination observed due to slow oxidative addition.[1]Excellent (> 90% Yield) Complete conversion within 2-4 hours.
Optimized Conditions (Pd2(dba)3, XPhos, K3PO4, THF/H2O)Good (85% Yield) Requires bulky, electron-rich Buchwald ligands to force oxidative addition.[1]N/A Overkill; standard catalysts are sufficient.[1][2]
Reaction Time 12 - 24 Hours2 - 4 Hours
Experimental Protocol: Coupling of Hindered 3-Iodo Isomer

Use this protocol specifically for the 3-iodo isomer to avoid hydrodehalogenation side products.

  • Reagents:

    • Substrate: 3-iodo-2,4-difluorobenzaldehyde (1.0 equiv)[1]

    • Boronic Acid: R-B(OH)2 (1.5 equiv)[1][2]

    • Catalyst: Pd2(dba)3 (2 mol%)[1][2][3]

    • Ligand: XPhos or SPhos (4-8 mol%) (Critical for steric bypass)[1][2]

    • Base: K3PO4 (3.0 equiv)[1][2]

    • Solvent: 1,4-Dioxane/Water (4:[1]1) degassed.[1][2]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and Pd/Ligand complex.[1][3]

    • Evacuate and backfill with Argon (3x).[1][2]

    • Add degassed solvent.[1][2]

    • Heat to 100°C (sealed tube) for 16 hours.

    • Checkpoint: Monitor by LCMS. If protodeiodination (M-I+H) is observed, lower temp to 80°C and increase catalyst loading.[1]

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The aldehyde group activates the ring for

1212
Regioselectivity Map[1][2]
  • Parent (2,4-difluorobenzaldehyde): Nucleophiles prefer C4 (para) due to steric hindrance at C2 from the aldehyde group.[1][2]

  • 5-Iodo Isomer: Iodine at C5 blocks the C4 position.[1][2]

    • Result:Shift toward C2 attack. The nucleophile is forced to attack the more hindered ortho-fluorine because the para-fluorine is shielded by the iodine.[1][2]

  • 3-Iodo Isomer: Iodine at C3 blocks BOTH C2 and C4.[1][2]

    • Result:Drastic rate reduction. The reaction requires higher temperatures or stronger nucleophiles.[1][2] Regioselectivity becomes unpredictable and often results in mixtures or decomposition.[1][2]

SNArcluster_33-Iodo Isomercluster_55-Iodo IsomerStartS_NAr ReactionNucleophile: Morpholine/AmineI3_PathIodine at C3(Blocks C2 & C4)Start->I3_PathI5_PathIodine at C5(Blocks C4 only)Start->I5_PathResult3Low ReactivityHigh Temp RequiredMixture of ProductsI3_Path->Result3Result5C2-Selective Substitution(Ortho to CHO)I5_Path->Result5

Caption: Mechanistic flow showing how Iodine position alters the standard C4-selectivity of the parent scaffold.

Synthesis & Sourcing Strategy

Understanding the origin of your material is critical for impurity profiling.[1][2]

IsomerSynthetic RouteKey Impurity
3-Iodo Lithiation: 2,4-difluorobenzaldehyde acetal + nBuLi (directs to C3) + I2.[1][2]Unreacted Starting Material (difficult to separate) or C3-alkylated byproducts.
5-Iodo Iodination: 2,4-difluorobenzaldehyde + NIS/TFA (directs to C5).[1][2]Poly-iodinated species (e.g., 3,5-diiodo).[1]

Recommendation: For initial SAR screening, utilize the 5-iodo isomer .[1][2] It is cheaper, cleaner, and couples reliably.[1] Reserve the 3-iodo isomer only when the specific substitution pattern at C3 is pharmacologically essential (e.g., for filling a specific hydrophobic pocket in the protein target).[1]

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Martin, R., & Buchwald, S. L. (2008).[1][4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1][2][5] Accounts of Chemical Research.[1][2][4][5][6] Link[1][2]

  • Regioselectivity in SNAr Reactions

    • Gurskaya, L. Y., et al. (2025).[1] Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated heterocycles. Mendeleev Communications.[1][2] Link

  • Ortho-Lithiation of Fluorinated Aromatics

    • Schlosser, M. (2005).[1][2] The 2,4-Difluorophenyl Group: A Useful but Temperamental Building Block.[1] European Journal of Organic Chemistry.[1][2] Link[1][2]

  • Commercial Data & Physical Properties

    • NIST Chemistry WebBook. 2,4-Difluorobenzaldehyde Properties.[1][2]Link[1][2]

Benchmarking Purity: Elemental Analysis Standards for 2,4-Difluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development—specifically for MEK and BRAF pathways—2,4-Difluoro-3-iodobenzaldehyde (


) serves as a critical scaffold. Its structural integrity is paramount; however, its halogenated nature (containing both Fluorine and Iodine) presents a "perfect storm" for analytical interference.

Standard combustion analysis often fails for this compound due to the volatility of iodine and the aggressive reactivity of hydrogen fluoride (HF) towards silica combustion tubes. This guide establishes a validated analytical standard , comparing traditional methods against optimized protocols to ensure your intermediate meets the rigorous demands of late-stage drug development.

Part 1: The "Gold Standard" Definition

Before selecting an analytical method, one must define the target. For a research-grade intermediate, a purity of >95% is typical, but for a Reference Standard , >99% is required.

Theoretical Elemental Composition

The following values represent the mathematical absolute for chemically pure this compound (MW: 268.00 g/mol ).

ElementSymbolCountAtomic Weight% Composition (Theoretical)Acceptable Variance (±0.4%)
Carbon C712.01131.37% 30.97% – 31.77%
Hydrogen H31.0081.13% 0.73% – 1.53%
Fluorine F218.99814.18% 13.78% – 14.58%
Iodine I1126.90447.35% 46.95% – 47.75%
Oxygen O115.9995.97% Calculated by difference

Critical Insight: The high Iodine content (>47%) dominates the mass balance. A standard CHN analysis only measures ~32% of the mass (C+H), leaving 68% (F+I+O) unverified by combustion alone. Relying solely on CHN is scientifically unsound for this molecule.

Part 2: Methodological Comparison & Performance

We compared three analytical workflows to determine the most reliable protocol for validating this compound.

Method A: Standard Automated CHN Combustion
  • Technique: Dynamic Flash Combustion (900°C) with TCD detection.

  • Performance: FAIL

  • Why:

    • Fluorine Interference: F forms HF, which attacks the quartz combustion tube, leading to erratic results and instrument damage.

    • Iodine Memory Effects: Iodine vapor can condense in cooler zones of the analyzer or react with standard copper reduction tubes, causing "tailing" peaks that inflate results for subsequent samples.

    • Data Gap: Does not quantify F or I directly.

Method B: The "Smart" Combustion (Optimized Additives)
  • Technique: CHN Analysis with Tungsten Oxide (

    
    )  and Magnesium Oxide (
    
    
    
    )
    additives.
  • Performance: PASS (for C/H only)

  • Mechanism:

    • 
       acts as an oxidation catalyst to ensure complete combustion of the refractory aromatic ring.
      
    • 
       acts as a halogen scavenger, trapping Fluorine as 
      
      
      
      to protect the quartz tube.
  • Limitation: Still does not quantify the halogens.

Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)
  • Technique: Sample is burned in an oxygen-rich flask; gases are absorbed in solution and analyzed via IC.

  • Performance: GOLD STANDARD

  • Why:

    • Directly quantifies Fluorine and Iodine.

    • Separates

      
       and 
      
      
      
      ions chromatographically, eliminating cross-interference.
    • Provides the "missing mass" verification that CHN ignores.

Part 3: Recommended Analytical Workflow

To certify this compound as a reference standard, you must use a Hybrid Approach .

Validated Protocol
  • Primary Purity Check: Run LC-MS to ensure no organic impurities >0.1%.

  • Carbon/Hydrogen: Perform CHN analysis using

    
     (Vanadium Pentoxide)  as an additive to aid combustion of the iodinated ring.
    
  • Halogen Quantification: Perform Schöniger Flask combustion followed by potentiometric titration (for Iodine) or Ion Chromatography (for Fluorine).

  • Orthogonal Validation: 1H-qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to confirm the molar mass balance.

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for certifying this compound, ensuring no false positives from interfering elements.

AnalyticalWorkflow Start Crude this compound PurityCheck Step 1: LC-MS / TLC (Check for Organic Impurities) Start->PurityCheck Decision1 Purity > 98%? PurityCheck->Decision1 Recrystallize Recrystallize (Solvent: Heptane/EtOAc) Decision1->Recrystallize No SplitAnalysis Step 2: Split Analysis Decision1->SplitAnalysis Yes Recrystallize->PurityCheck PathA Path A: C/H Analysis (Automated Combustion) SplitAnalysis->PathA PathB Path B: Halogen Analysis (Schöniger Flask) SplitAnalysis->PathB PathC Path C: Orthogonal Check (1H-qNMR) SplitAnalysis->PathC Additives CRITICAL: Add V2O5 or WO3 (Prevent I/F Interference) PathA->Additives DataFusion Step 3: Data Fusion Compare vs Theoretical Additives->DataFusion IC Ion Chromatography (Quantify F- and I-) PathB->IC IC->DataFusion PathC->DataFusion FinalDecision Match within ±0.4%? DataFusion->FinalDecision Certified CERTIFIED REFERENCE STANDARD FinalDecision->Certified Yes Reject REJECT / RE-PURIFY FinalDecision->Reject No

Figure 1: Validated workflow for establishing the elemental standard of halogenated benzaldehydes. Note the critical requirement for additives in Path A.

Part 4: Experimental Protocols

Optimized CH Combustion Protocol
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Sample Weight: 2.0 – 2.5 mg (Precision weighed to 0.001 mg).

  • Capsule: Tin (Sn) capsule.

  • Additives (Mandatory):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Oxide (
      
      
      
      ) directly into the tin capsule with the sample.
    • Reasoning: This provides excess oxygen locally and prevents the formation of volatile iodine species that escape detection or poison the catalyst [1].

  • Furnace Temperature: 950°C (Dynamic Flash).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 5 seconds (excess oxygen required).

Halogen Analysis (Schöniger Method)
  • Apparatus: 500 mL Oxygen Combustion Flask with Platinum sample carrier.

  • Absorbing Solution:

    • For Fluorine: 10 mL 0.1 N NaOH.

    • For Iodine: 10 mL 0.1 N NaOH + 2 drops Hydrazine Hydrate (to reduce all Iodine to Iodide

      
      ).
      
  • Procedure:

    • Weigh 5-10 mg sample on ash-free filter paper.

    • Combust in oxygen-filled flask.

    • Shake vigorously for 5 minutes to dissolve gases.

    • Analysis:

      • Fluorine: Dilute and analyze via Ion Chromatography (Conductivity detection).

      • Iodine: Acidify with

        
         and titrate with 0.01 N 
        
        
        
        (Potentiometric endpoint).

References

  • National Institute of Standards and Technology (NIST). (2025). 2,4-Difluorobenzaldehyde Properties and Data. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Fluoro-3-iodobenzaldehyde Compound Summary (Analogous Halogenated Structure). National Library of Medicine. Retrieved from [Link]

  • Exeter Analytical. (2016). A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN). Retrieved from [Link]

Sources

Reference standards for 2,4-Difluoro-3-iodobenzaldehyde quality control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quality Control and Comparative Analysis of 2,4-Difluoro-3-iodobenzaldehyde Reference Standards

For researchers, scientists, and professionals in drug development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This compound is a critical building block in the synthesis of complex pharmaceutical agents, and the quality of this starting material directly impacts the impurity profile and overall success of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the quality control (QC) of this compound reference standards. We will move beyond simple specification sheets to explore the scientific rationale behind key analytical tests, offer detailed experimental protocols, and present comparative data to illustrate the tangible differences between a rigorously characterized reference standard and a material of lower quality. A well-characterized reference standard is not merely a "pure" substance; it is a material with extensively documented identity, purity, strength, and physicochemical properties, making it suitable for its intended analytical purpose.[1][2]

The Imperative of a Multi-Pronged Analytical Approach

No single analytical technique can fully define the quality of a reference standard. A robust characterization program relies on a suite of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to build a comprehensive and trustworthy profile of the material.[3] This guide will focus on the foundational quartet of identity and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will also address critical assays for water content and residual solvents.

The qualification of a reference standard is an essential process to ensure it is fit for purpose, whether for identifying impurities, calibrating assays, or validating analytical methods.[4] The initial characterization establishes the baseline for identity and purity, which is periodically re-confirmed to ensure the material's stability over time.[3][4]

Part 1: Structural Identity Confirmation

Confirming the molecular structure is the first and most critical step. We will compare two powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of small molecules.[5] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule, confirming not only the presence of functional groups but also their precise connectivity and isomeric purity.

Why It's Critical: For this compound, ¹H NMR confirms the presence and splitting pattern of the aromatic protons and the aldehyde proton. ¹³C NMR verifies the carbon backbone, while ¹⁹F NMR is uniquely suited to confirm the number and environment of the fluorine atoms, which is crucial for distinguishing it from other difluoro-iodobenzaldehyde isomers.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • Data Analysis: Compare the obtained chemical shifts, splitting patterns (coupling constants), and integrations with the theoretical structure of this compound. The data must be consistent with the assigned structure and show no significant signals corresponding to structural isomers or other major impurities.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's bonds. It is excellent for confirming the presence of key functional groups.

Why It's Critical: For this molecule, FT-IR is used to quickly verify the characteristic C=O stretch of the aldehyde group (typically ~1700 cm⁻¹), C-H stretches of the aromatic ring, and C-F and C-I bond vibrations. It serves as a rapid and reliable identity check.

Parameter High-Purity Reference Standard (RS-DFIB-001) Alternative Material (TG-DFIB-002) Interpretation
¹H NMR Spectrum is clean and fully consistent with the assigned structure of this compound. All couplings and integrations are correct.Spectrum largely matches, but shows small, unidentified peaks in the aromatic region (~1-2% integration).The reference standard is confirmed as the correct isomer. The alternative material contains low-level isomeric or related impurities.[7]
¹⁹F NMR Two distinct signals observed, consistent with the 2- and 4-position fluorine atoms.Shows the two primary signals plus a third minor signal.Confirms the presence of a fluorine-containing impurity in the alternative material.
FT-IR Spectrum shows a sharp carbonyl (C=O) peak at ~1705 cm⁻¹ and a fingerprint region identical to the established reference spectrum.Carbonyl peak is present, but the fingerprint region shows minor, poorly resolved shoulder peaks.The reference standard's identity is confirmed. The alternative material may contain impurities that alter the overall vibrational profile.

Part 2: Purity and Impurity Profiling

Purity is not an absolute value but is determined by the absence of detectable impurities. Chromatographic techniques are essential for separating and quantifying these impurities.[8]

Workflow for Reference Standard Qualification

The following workflow outlines the systematic process for characterizing and certifying a new batch of reference material.

G Workflow for Reference Standard Qualification cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Data Review & Certification A Receive New Batch of Material B Physical Characterization (Appearance, Color) A->B C Solubility Screening B->C D Identity Confirmation (NMR, FT-IR, MS) C->D I Compile All Analytical Data D->I E Chromatographic Purity (HPLC, GC) E->I F Water Content (Karl Fischer) F->I G Residual Solvents (GC-HS) G->I H Inorganic Impurities (Residue on Ignition) H->I J Review Against Pre-defined Specifications I->J K Assign Purity Value J->K L Generate Certificate of Analysis (CoA) K->L M Material Certified & Released L->M

Caption: A typical workflow for qualifying a new reference standard.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like this compound, reverse-phase HPLC (RP-HPLC) is the primary method for purity assessment.[8] It excels at separating the main compound from non-volatile, process-related impurities and degradation products.

Why It's Critical: The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (2,4-Difluoro-3-iodobenzoic acid).[7] HPLC can effectively separate this more polar impurity from the less polar aldehyde. It can also separate isomers and other synthesis-related byproducts.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[9] For benzaldehydes, this includes residual solvents from synthesis and potential volatile byproducts.

Why It's Critical: While HPLC is excellent for non-volatile impurities, it cannot detect common volatile organic solvents like toluene, heptane, or ethyl acetate, which may be present from the manufacturing process. Headspace GC (GC-HS) is the standard technique for this analysis.

Parameter High-Purity Reference Standard (RS-DFIB-001) Alternative Material (TG-DFIB-002) Interpretation
Purity by HPLC (Area %) 99.92%98.55%The reference standard is of high chromatographic purity.
Largest Impurity (HPLC) 0.04% (at RRT 0.85)0.89% (at RRT 1.15, likely the benzoic acid)The alternative material has a significant impurity, likely from oxidation.
Water Content (Karl Fischer) 0.05%0.35%Higher water content can affect weighing accuracy and potentially promote degradation.
Residual Solvents (GC-HS) Toluene: 55 ppm. No other solvents detected.Toluene: 450 ppm. Ethyl Acetate: 250 ppm.The alternative material contains significantly higher levels of residual solvents, which could interfere with certain applications.
Potential Impurity Profile

Understanding the synthesis route is key to predicting potential impurities. A common route to such compounds might involve lithiation, formylation, and halogenation steps.

G Potential Impurity Profile A This compound B Process-Related Impurities A->B C Degradation Products A->C D 1,3-Difluorobenzene (Starting Material) B->D E Positional Isomers (e.g., 2,4-Difluoro-5-iodobenzaldehyde) B->E G Under-iodinated Species (2,4-Difluorobenzaldehyde) B->G F 2,4-Difluoro-3-iodobenzoic Acid (Oxidation Product) C->F

Caption: Potential impurities related to synthesis and degradation.

Conclusion: A Standard of Excellence

The quality control of a reference standard for a key intermediate like this compound is a rigorous, multi-faceted process. While a lower-grade material might seem cost-effective initially, the presence of unidentified impurities, isomers, residual solvents, or degradation products can lead to failed experiments, out-of-specification results in drug manufacturing, and significant project delays.

A high-quality reference standard, conversely, is defined by its comprehensive characterization data. It provides confidence in analytical results, ensures consistency across different batches of medicinal products, and upholds the scientific integrity of research and development programs.[2][5] For researchers and developers, investing in and properly qualifying reference standards is not an expense, but a critical investment in data quality and project success.

References

  • J-STAR Research. (n.d.). Reference Standards Certification Experts. Retrieved February 15, 2026, from J-STAR Research website. [Link]

  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards. Retrieved February 15, 2026, from PharmaCompass. [Link]

  • Element Materials Technology. (n.d.). Reference Standard Characterization & Management. Retrieved February 15, 2026, from Element Materials Technology website. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved February 15, 2026, from ResolveMass Laboratories Inc. website. [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved February 15, 2026, from Intertek website. [Link]

  • Ferreira, O., et al. (2018). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved February 15, 2026, from Ministry of the Environment, Japan website. [Link]

  • Sajan P G & Kumara M N. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, RSC Publishing. [Link]

Sources

Safety Operating Guide

2,4-Difluoro-3-iodobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Difluoro-3-iodobenzaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Synthetic Chemists, Drug Discovery Researchers[1][2]

Executive Summary & Immediate Directive

This compound (CAS: 1806292-43-2) is a poly-halogenated aromatic aldehyde used primarily as a scaffold in medicinal chemistry.[1][2][3] Due to the presence of both fluorine and iodine atoms, this compound requires strict segregation into the Halogenated Waste Stream .

Critical Operational Rule: Under no circumstances should this compound be disposed of in general organic waste or down the drain.[4] The presence of iodine presents a specific risk of purple iodine vapor evolution if treated with strong oxidizers, and the fluorine content necessitates high-temperature incineration with acid gas scrubbing to prevent hydrofluoric acid (HF) emission.

Chemical Profile & Waste Characterization

To ensure accurate labeling and manifest creation, use the following data.

ParameterSpecificationDisposal Relevance
CAS Number 1806292-43-2 Unique identifier for waste manifests.
Molecular Formula C₇H₃F₂IOHigh halogen content (>45% by weight).
Molecular Weight 267.99 g/mol Heavy atom count affects incineration residence time.
Physical State Solid (Crystalline Powder)Requires solid waste stream unless dissolved.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.
Reactivity Aldehyde Group (-CHO)Incompatible with Strong Oxidizers & Amines.
RCRA Code (US) None Specific (Use generic)Typically managed as D001 (if ignitable) or Non-RCRA Regulated Halogenated.

Pre-Disposal Segregation Strategy

The most common compliance failure with this compound is mis-segregation.[1][2] Use the following logic to determine the correct waste container.

Diagram 1: Waste Stream Segregation Logic

WasteSegregation cluster_warning CRITICAL WARNING Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid Liquid (Dissolved in solvent) StateCheck->Liquid SolidStream SOLID HALOGENATED WASTE (Label: Toxic, Irritant) Solid->SolidStream Pack in double-bag or wide-mouth jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck LiquidHalo LIQUID HALOGENATED WASTE (Do not mix with Acetone/Ketones) SolventCheck->LiquidHalo Yes LiquidNonHalo LIQUID HALOGENATED WASTE (Even if solvent is non-halo, the solute makes it halo) SolventCheck->LiquidNonHalo No (e.g., Ethyl Acetate)

Caption: Logical flow for segregating this compound. Note that even in non-halogenated solvents, the mixture defaults to the Halogenated stream.[1]

Detailed Disposal Protocols

Scenario A: Routine Disposal of Solid Waste

Applicability: Expired inventory, reaction byproducts, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Do not use metal cans, as the aldehyde can oxidize to the corresponding benzoic acid (2,4-difluoro-3-iodobenzoic acid), potentially corroding metal over time.[1][2]

  • Labeling:

    • Primary Constituent: "Solid Waste: this compound"[1]

    • Hazards: Check "Toxic" and "Irritant."

    • Note: Add "Contains Iodine and Fluorine" to the remarks section. This alerts the incineration facility to use scrubbers.

  • Storage: Store in a cool, dry satellite accumulation area away from oxidizers (e.g., nitric acid, permanganates).

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors, rotovap traps.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Chloroform.

    • Permissible: Ethyl Acetate, Methanol.

    • Avoid: Acetone or Methyl Ethyl Ketone (MEK) if possible. While not immediately dangerous, aldehydes can undergo Aldol condensation with ketones in the waste drum over long periods, generating heat and sludge.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy.

  • pH Check: Ensure the waste stream is not strongly acidic. Strong acids can protonate the aldehyde or cleave the iodine, releasing purple

    
     vapor. If the solution is acidic, neutralize with Sodium Bicarbonate before adding to the waste drum.
    

Emergency Spill Response (Operational Plan)

In the event of a benchtop spill (>1 gram), immediate action is required to prevent respiratory irritation and surface contamination.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Spill (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into jar, wipe with Ethanol) Contain->Clean Disposal 5. Disposal (Label as Hazardous Solid Waste) Clean->Disposal

Caption: Step-by-step immediate response protocol for solid or liquid spills.

Step-by-Step Cleanup:

  • Evacuate & Ventilate: If the powder is airborne, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE: Double-glove (Nitrile) and wear safety goggles. If outside a fume hood, an N95 dust mask is recommended due to the H335 (Respiratory Irritation) hazard.

  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to weigh down the powder, then scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with 70% Ethanol. A yellow/brown stain indicates residual iodine compounds; continue cleaning until the color is removed.

Scientific Rationale (The "Why")

  • Why Halogenated Stream? Standard organic waste is often used as fuel blending for cement kilns. However, burning fluorinated compounds generates Hydrogen Fluoride (HF), a gas that destroys the refractory lining of standard kilns and is highly toxic. Specialized incinerators with alkaline scrubbers are required to capture the HF and HI (Hydrogen Iodide) gases [1].

  • Why Segregate from Oxidizers? Aldehydes are reducing agents. Mixing this compound with strong oxidizers (like Chromic acid or Nitric acid) causes a redox reaction.[1] This not only generates heat (fire risk) but can also oxidize the Iodine substituent to elemental Iodine (

    
    ), creating a toxic, corrosive purple vapor cloud [2].
    

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds: Technical Guidelines. Retrieved from [Link]

  • National Library of Medicine (PubChem). (2024). Compound Summary: this compound (CAS 1806292-43-2).[1][2][3][5] Retrieved from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.